Butyrolactone Ia
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H22O7 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
(2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C23H22O7/c1-13(2)3-5-16-11-14(4-10-18(16)25)12-23(22(28)29)19(20(26)21(27)30-23)15-6-8-17(24)9-7-15/h3-4,6-11,24-26H,5,12H2,1-2H3,(H,28,29)/t23-/m1/s1 |
InChI 键 |
VNNVZMRLAYBBMS-HSZRJFAPSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Pharmacological Profile of γ-Butyrolactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of γ-butyrolactone (GBL) and related butyrolactone-containing natural products. The γ-butyrolactone ring is a core scaffold in a wide array of biologically active compounds.[1] This document will focus primarily on GBL, a well-characterized prodrug, while also exploring the diverse roles of other butyrolactones in cellular signaling.
Introduction to γ-Butyrolactone (GBL)
γ-Butyrolactone (GBL) is a hygroscopic, colorless, water-miscible liquid.[2] While it has industrial applications as a solvent and cleaning agent, its primary pharmacological significance lies in its role as a prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant.[2][3]
Pharmacodynamics: Mechanism of Action
GBL itself is biologically inactive.[2] Its pharmacological effects are mediated through its rapid conversion to GHB in the body.[2][3] GHB exerts its effects through multiple mechanisms:
-
GABAB Receptor Agonism: In high doses, GHB acts as a partial agonist at the GABAB receptor, contributing to its sedative and anesthetic properties.[4]
-
GHB Receptor Binding: GHB binds with high affinity to specific GHB receptors, which are G-protein coupled receptors.[5] The precise signaling cascade initiated by GHB receptor activation is still under investigation, but it is known to modulate neurotransmitter release.[4][5]
-
Modulation of Dopaminergic and Cholinergic Systems: GBL has been shown to increase acetylcholine (B1216132) levels in the striatum, hippocampus, and cortex.[6] It also impacts the dopaminergic system, with GHB administration affecting dopamine (B1211576) synthesis and release.[5]
Signaling Pathways
The signaling pathways modulated by butyrolactones are diverse, ranging from neurotransmission in mammals to quorum sensing in bacteria and developmental control in plants.
-
GHB Signaling in the CNS: The primary signaling pathway for the pharmacological effects of GBL involves its conversion to GHB and subsequent interaction with GABAB and GHB receptors in the central nervous system. This leads to a cascade of events that ultimately result in CNS depression.
-
Bacterial Quorum Sensing: In many bacteria, N-acylated homoserine lactones (AHLs), which contain a γ-butyrolactone core, act as autoinducers in quorum sensing (QS).[1] This cell-to-cell communication system allows bacteria to coordinate gene expression with population density.[1]
-
Plant Development: Strigolactones (SLs), a class of plant hormones containing a γ-butyrolactone moiety, are crucial for regulating plant architecture, particularly by inhibiting shoot branching.[1] The signaling involves the α/β-hydrolase receptor D14, which, upon binding to SL, interacts with the F-box protein MAX2 to target transcriptional repressors for degradation.[1]
Pharmacokinetics
GBL is rapidly absorbed and converted to GHB in the blood by paraoxonase (lactonase) enzymes.[2] Its lipophilic nature allows for faster absorption and higher bioavailability compared to direct administration of GHB.[2][7]
| Parameter | GBL | GHB | Reference |
| Absorption | Rapid | Slower than GBL | [7] |
| Bioavailability | High | Lower than GBL | [2] |
| Metabolism | Rapidly converted to GHB by lactonases | Metabolized to GABA | [2][4] |
| Onset of Action | Faster | Slower | [2] |
| Duration of Action | Shorter | Longer | [2] |
| Elimination Half-life (GHB) | 20-60 minutes | 20-60 minutes | [8] |
Table 1: Comparative Pharmacokinetic Parameters of GBL and GHB
| Compound | Cmax (ng/mL) | Tmax (hr) | Reference |
| Tegafur | 14.7 ± 5.2 | 1.0 ± 0.6 | [9] |
| Uracil | 4.0 ± 2.8 | 1.1 ± 0.6 | [9] |
| 5-FU | 191.2 ± 115.3 | 0.9 ± 0.6 | [9] |
| GBL | 147.5 ± 57.3 | 1.2 ± 0.6 | [9] |
Table 2: Pharmacokinetic Parameters of GBL and Metabolites after Oral Administration of UFT in Gastric Cancer Patients [9]
Experimental Protocols
Bioassay-Guided Isolation of Butyrolactone-Containing Natural Products
This workflow is a standard procedure for the discovery and characterization of novel γ-butyrolactone natural products.[1]
Methodology:
-
Solvent Extraction: The biological source material is subjected to extraction with a series of solvents of increasing polarity to isolate a broad range of compounds.[1]
-
Bioassay: The crude extracts are screened for biological activity using relevant in vitro or in vivo assays.
-
Fractionation: The active crude extract is fractionated using chromatographic techniques (e.g., column chromatography, HPLC) to separate the components.
-
Iterative Bioassay and Fractionation: The resulting fractions are re-tested for activity, and the most potent fractions are further purified.
-
Isolation and Structure Elucidation: Pure compounds are isolated from the most active fractions, and their chemical structures are determined using spectroscopic methods such as NMR and mass spectrometry.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of a butyrolactone compound against a specific enzyme.
Protocol:
-
Reagents and Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test butyrolactone compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagent (e.g., chromogenic or fluorogenic substrate product)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the assay buffer, enzyme, and test compound (or vehicle control). c. Pre-incubate the mixture for a specified time at a controlled temperature. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader. f. Calculate the initial reaction velocity for each concentration of the test compound. g. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Receptor Binding Assay
Objective: To determine the affinity of a butyrolactone compound for a specific receptor.
Protocol:
-
Reagents and Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand with known high affinity for the receptor
-
Test butyrolactone compound
-
Incubation buffer
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the unlabeled test compound. b. In a series of tubes, combine the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding). c. Incubate the mixture to allow binding to reach equilibrium. d. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. e. Wash the filters to remove any unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. h. Determine the Ki value (inhibitory constant) from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Conclusion
The γ-butyrolactone scaffold is a versatile structure found in a wide range of pharmacologically active molecules. While GBL is primarily known as a prodrug for the CNS depressant GHB, other butyrolactone-containing compounds play critical roles in regulating biological processes in bacteria, fungi, and plants. The diverse mechanisms of action and signaling pathways modulated by these compounds highlight their potential as lead structures for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of novel γ-butyrolactone derivatives is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of gamma-butyrolactone on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved pharmacological activity via pro-drug modification: comparative pharmacokinetics of sodium gamma-hydroxybutyrate and gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyrolactone Ia and its Analogs as Potent Inhibitors of Protein Tyrosine Phosphatase 1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of butyrolactone I and its derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. This document summarizes quantitative inhibitory data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data: PTP1B Inhibition by Butyrolactone I Analogs
The inhibitory potential of butyrolactone I and its synthesized analogs against PTP1B has been evaluated, with several derivatives demonstrating significant activity. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro enzymatic assays. It is important to note that specific inhibitory data for the "butyrolactone Ia" isomer was not explicitly found in the reviewed literature; the data presented here pertains to butyrolactone I and its synthesized derivatives, referred to as BL-1 through BL-6, including specific enantiomers for BL-3 and BL-5.
| Compound | IC50 (µM) against PTP1B | Reference |
| BL-1 | > 100 | [1] |
| BL-2 | > 100 | [1] |
| BL-3 (racemic) | 39.8 ± 2.5 | [1] |
| BL-3-1 | 54.7 ± 3.1 | [1] |
| BL-3-2 | 26.9 ± 1.8 | [1] |
| BL-4 | 34.7 ± 2.1 | [1] |
| BL-5 (racemic) | 29.5 ± 1.9 | [1] |
| BL-5-1 | 30.2 ± 2.2 | [1] |
| BL-5-2 | 28.8 ± 1.7 | [1] |
| BL-6 | 45.6 ± 2.8 | [1] |
| Sodium Orthovanadate (Positive Control) | 1.2 ± 0.1 | [1] |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol outlines the methodology for determining the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA
-
p-nitrophenyl phosphate (pNPP) solution
-
Test compounds (e.g., butyrolactone derivatives) dissolved in DMSO
-
Sodium Orthovanadate (positive control)
-
5 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of the PTP1B enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 170 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Insulin (B600854) Resistance Model and Glucose Uptake Assay
This protocol describes the induction of insulin resistance in a human hepatoma cell line (HepG2) and the subsequent measurement of glucose uptake to assess the efficacy of PTP1B inhibitors.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Insulin solution
-
Palmitic acid solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose uptake assay kit (e.g., 2-NBDG-based)
-
Test compounds
-
96-well black, clear-bottom microplate
Procedure:
Part 1: Induction of Insulin Resistance
-
Culture HepG2 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
To induce insulin resistance, treat the cells with a high concentration of insulin (e.g., 1 µM) and/or palmitic acid (e.g., 0.75 mM) in serum-free DMEM for 24 hours.
Part 2: Glucose Uptake Assay
-
After inducing insulin resistance, wash the cells twice with warm PBS.
-
Treat the cells with various concentrations of the test compounds in serum-free DMEM for a specified period (e.g., 2-4 hours).
-
Following compound treatment, stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Normalize the fluorescence readings to the protein content of each well.
-
Analyze the data to determine the effect of the compounds on glucose uptake in insulin-resistant cells.
Visualizations
Insulin Signaling Pathway and PTP1B Inhibition
The following diagram illustrates the insulin signaling pathway and highlights the negative regulatory role of PTP1B, which is the target of butyrolactone I and its analogs.
Caption: Insulin signaling cascade and the inhibitory effect of Butyrolactone I on PTP1B.
Experimental Workflow for PTP1B Inhibitor Screening
The diagram below outlines a typical workflow for the screening and validation of potential PTP1B inhibitors, from initial high-throughput screening to cell-based functional assays.
Caption: Workflow for the discovery and validation of novel PTP1B inhibitors.
References
Butyrolactone Ia: A Comprehensive Technical Guide to its α-Glucosidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Butyrolactone Ia as a potent α-glucosidase inhibitor. It consolidates key research findings, offering a detailed overview of its mechanism of action, quantitative inhibitory data, experimental protocols, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are exploring novel therapeutic agents for managing type 2 diabetes.
Introduction to α-Glucosidase Inhibition and this compound
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] While several synthetic α-glucosidase inhibitors, such as acarbose, are clinically available, they are often associated with gastrointestinal side effects.[3] This has spurred the search for novel, effective, and well-tolerated inhibitors from natural sources.
Butyrolactone I, a butenolide derivative isolated from Aspergillus terreus, has emerged as a promising candidate.[4][5] Designated as A6 in some studies, this compound has demonstrated significant α-glucosidase inhibitory activity in vitro and potent antidiabetic effects in vivo.[5][6] This guide will delve into the scientific evidence supporting the potential of this compound as a therapeutic agent.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives against α-glucosidase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. A summary of the reported IC50 values is presented in the table below for comparative analysis.
| Compound | Enzyme Source | IC50 (μM) | Reference |
| Butyrolactone I (A6) | Yeast α-glucosidase | 54 | [4] |
| Butyrolactone I | Not specified | 52.17 ± 5.68 | [4] |
| Butyrolactone II | Not specified | Less active | [4] |
| Grifolamine A (bis-γ-butyrolactone) | Yeast α-glucosidase | 78.6 ± 6.7 | [7] |
| Grifolamine A (bis-γ-butyrolactone) | Rat intestinal α-glucosidase | 83.7 ± 4.4 | [7] |
| Acarbose (Reference Drug) | Yeast α-glucosidase | 656.7 ± 17.3 | [7] |
| Acarbose (Reference Drug) | Rat intestinal α-glucosidase | 32.1 ± 4.6 | [7] |
Mechanism of Action
This compound exerts its α-glucosidase inhibitory effect through a mixed-type inhibition mechanism, as demonstrated by kinetic studies.[4] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex.
Molecular docking studies have provided insights into the binding interactions between this compound (A6) and the active site of α-glucosidase. It has been shown to form hydrogen bonds with key amino acid residues, such as ASN 569 and ASP 597, within the enzyme's active site.[5]
Beyond direct enzyme inhibition, in vivo studies in db/db mice have revealed a broader mechanism involving the modulation of gut microbiota.[5][6] Treatment with this compound was found to alter the composition of the gut microbiome, leading to an increase in the production of short-chain fatty acids (SCFAs).[5] These SCFAs, in turn, are believed to contribute to the observed therapeutic effects, including improved glucose tolerance, increased insulin (B600854) sensitivity, and enhanced intestinal mucosal barrier function.[5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the general procedure for assessing the α-glucosidase inhibitory activity of a compound in vitro.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Stop Solution: Prepare a 0.1 M sodium carbonate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution (or solvent for the control) to each well.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for an additional 15 minutes.
-
Terminate the reaction by adding the sodium carbonate stop solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Antidiabetic Activity Assessment in db/db Mice
This protocol describes the general workflow for evaluating the antidiabetic effects of this compound in a diabetic animal model.
Caption: Workflow for in vivo antidiabetic studies in db/db mice.
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on butyrolactone derivatives have provided valuable insights into the structural features crucial for α-glucosidase inhibition.[4]
-
Prenyl Side Chain: The presence of a prenyl side chain in Butyrolactone I is a significant contributor to its potent inhibitory activity. Butyrolactone II, which lacks this side chain, exhibits considerably weaker activity.[4]
-
α-Hydroxy-lactone Group: The α-hydroxy-lactone moiety also appears to be essential for the inhibitory effect.
-
Synergistic Effect: The prenyl and α-hydroxy-lactone groups seem to have a synergistic effect on the α-glucosidase inhibitory activity.[4]
-
Acetylation: Acetylation of the hydroxyl groups in Butyrolactone I leads to a significant decrease in its inhibitory potency, highlighting the importance of these free hydroxyl groups for interaction with the enzyme.[4]
Conclusion and Future Directions
This compound has demonstrated compelling potential as a natural α-glucosidase inhibitor with a multifaceted mechanism of action that extends beyond direct enzyme inhibition to the modulation of gut microbiota. The available data on its in vitro potency and in vivo efficacy in diabetic animal models position it as a promising lead compound for the development of new antidiabetic agents.
Future research should focus on:
-
Comprehensive preclinical safety and toxicology studies.
-
Optimization of the butyrolactone scaffold to enhance potency and selectivity.
-
Further elucidation of the specific changes in gut microbiota and their direct impact on metabolic parameters.
-
Investigation of the long-term efficacy and potential for combination therapy.
This technical guide consolidates the current understanding of this compound as an α-glucosidase inhibitor and is intended to facilitate further research and development in this promising area.
References
- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyrolactone-I, an efficient α-glucosidase inhibitor, improves type 2 diabetes with potent TNF-α–lowering properties through modulating gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrolactone-I, an efficient α-glucosidase inhibitor, improves type 2 diabetes with potent TNF-α-lowering properties through modulating gut microbiota in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grifolamine A, a novel bis-γ-butyrolactone from Grifola frondosa exerted inhibitory effect on α-glucosidase and their binding interaction: Affinity and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Butyrolactone Ia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data available for Butyrolactone Ia, a secondary metabolite produced by the fungus Aspergillus terreus. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines experimental protocols for these analyses, and presents visualizations of the analytical workflow.
Introduction
This compound is a member of the butyrolactone class of compounds, which are known for their diverse biological activities. Accurate and comprehensive spectroscopic analysis is crucial for the unambiguous identification, characterization, and quantification of this molecule in complex biological extracts, which is a fundamental step in drug discovery and development. This guide collates and presents the key spectroscopic features of this compound to support these research efforts.
Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
Table 1: ESI-MS Data for this compound
| Ion | m/z (Observed) |
| [M+H]⁺ | 425 |
| Daughter Ion 1 | 393 |
| Daughter Ion 2 | 363 |
| Daughter Ion 3 | 331 |
| Daughter Ion 4 | 307 |
Source: Data compiled from multiple studies on Butyrolactone I from Aspergillus species.[1][2]
The fragmentation pattern provides valuable structural information. For instance, the loss of a methoxy (B1213986) group can be inferred from the fragment at m/z 393.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been assigned through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic | 7.57 | d | 8.8 |
| Aromatic | 6.86 | d | 8.8 |
| Aromatic | 6.50 | s | |
| Aromatic | 6.48 | d | |
| Aromatic | 6.40 | d | |
| Olefinic | 5.05 | t | |
| Methylene | 3.06 | d | |
| Methoxy | 3.76 | s | |
| Methylene | 3.42 | d | |
| Methyl | 1.65 | s | |
| Methyl | 1.56 | s |
Source: Data from studies on Butyrolactone I isolated from Aspergillus flavipes.[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl | 171.6, 170.3 |
| sp² Oxygenated | 159.3, 155.0 |
| sp² Quaternary | 139.6-123.1 (multiple signals) |
| sp² Methine | 132.4-115.0 (multiple signals) |
| sp² Methine (2CH) | 130.4, 116.6 |
| sp³ Oxygenated Methine | 86.8 |
| Methoxy | 53.8 |
| Methylene | 39.6, 28.7 |
| Methyl | 25.9, 17.8 |
Source: Data from studies on Butyrolactone I isolated from Aspergillus flavipes.[1]
Infrared (IR) Spectroscopy
-
~1770 cm⁻¹: A strong absorption due to the C=O stretching vibration of the γ-lactone ring.[2]
-
~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching of the hydroxyl group.
-
~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic and olefinic protons.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1200-1000 cm⁻¹: C-O stretching vibrations.
Experimental Protocols
The following sections describe generalized protocols for the spectroscopic analysis of this compound, based on methodologies reported in the literature.
This compound is typically isolated from the fermentation broth of Aspergillus terreus or other producing fungal strains. The general workflow for sample preparation is as follows:
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of γ-Butyrolactone (GBL) in Animal Models
Introduction
These application notes provide a comprehensive overview of the in vivo studies conducted on γ-butyrolactone (GBL) in various animal models. GBL is a prodrug that is rapidly converted to γ-hydroxybutyrate (GHB) in the body.[1] GHB is a neurotransmitter and central nervous system depressant.[1][2] Due to its pharmacological activity, GBL has been investigated for a range of effects, including its sedative, hypnotic, and neuropharmacological properties, as well as its toxicological and carcinogenic potential.[3][4][5] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of GBL and related compounds.
I. Application Notes
Pharmacological Effects
-
Central Nervous System Depression: GBL is a central nervous system depressant, with effects similar to barbiturates.[1] Its primary effects are mediated through its conversion to GHB, which acts as a partial agonist at GABA(B) receptors and has a high affinity for specific GHB receptors.[2][6]
-
Sedative and Hypnotic Effects: In animal models, GBL administration leads to dose-dependent sedation and hypnosis.[4] Studies in rats have shown that GBL has more prolonged hypnotic effects compared to equimolar doses of GHB, which is attributed to its more favorable pharmacokinetic properties.[7]
-
Neuropharmacological Effects: GBL has been shown to modulate several neurotransmitter systems. It increases brain dopamine (B1211576) levels, particularly in the striatum, and also elevates acetylcholine (B1216132) content in various brain regions, including the striatum, hippocampus, and cortex.[5][8]
Pharmacokinetics
-
Absorption and Distribution: GBL is more lipophilic than GHB, allowing for faster absorption and higher bioavailability.[1] It is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[2][9]
-
Metabolism: GBL is rapidly hydrolyzed in the blood to GHB by lactonase enzymes.[1][10] This conversion is a critical step for its pharmacological activity.
-
Elimination: GHB, the active metabolite of GBL, is rapidly eliminated, with a half-life of 20-60 minutes.[2]
Toxicology and Safety
-
Acute Toxicity: GBL has a low order of acute toxicity.[11] However, high doses can cause significant central nervous system depression, leading to unconsciousness, respiratory depression, and in severe cases, death.[1][2]
-
Subchronic and Chronic Toxicity: Long-term studies in rats and mice have not identified specific target organs for toxicity.[11][12] High doses have been associated with decreased body weight and transient sedation.[4][11]
-
Carcinogenicity: Extensive studies in both rats and mice have shown no evidence of carcinogenic potential for GBL.[3][4][10][12]
-
Genotoxicity: The majority of in vitro genetic toxicity tests for GBL have been negative.[10] No mutagenic activity has been observed in in vivo studies.[3][10]
-
Reproductive and Developmental Toxicity: No adverse effects on fertility or reproductive function have been found in rats and mice at doses up to 1000 mg/kg.[11] Reduced testicular weight has been observed at high doses.[4][11] No maternal toxicity, embryotoxicity, fetotoxicity, or teratogenicity has been reported in rats and rabbits.[4]
II. Quantitative Data Summary
Table 1: Summary of In Vivo Toxicology Studies of GBL
| Animal Model | Route of Administration | Dose Levels | Duration | Key Findings | Reference(s) |
| F344/N Rats | Gavage | Male: 0, 112, 225 mg/kgFemale: 0, 225, 450 mg/kg | 2 years | No evidence of carcinogenicity. | [12] |
| B6C3F1 Mice | Gavage | 0, 262, 525 mg/kg | 2 years | No evidence of carcinogenicity in female mice. Low survival in high-dose males. | [11][12] |
| Rats | Oral | Up to 1000 mg/kg | Subchronic | No adverse effects on fertility or reproductive function. | [11] |
| Male Rats | Oral | 500-1000 mg/kg | N/A | Reduced testicular weights. | [11] |
| Rats | Oral | Up to 500 mg/kg | N/A | No maternal toxicity, embryotoxicity, fetotoxicity, or teratogenicity. | [4] |
| Rabbits | Inhalation | Up to 5000 mg/m³ | N/A | No maternal toxicity, embryotoxicity, fetotoxicity, or teratogenicity. | [4] |
Table 2: Summary of In Vivo Neuropharmacological and Behavioral Studies of GBL
| Animal Model | Route of Administration | Dose Levels | Observed Effects | Reference(s) |
| Baboons | Intragastric | 32-240 mg/kg | Impaired performance on fine-motor tasks, sedation, muscle relaxation, gastrointestinal symptoms. | [13][14] |
| Rats | N/A | N/A | Increased acetylcholine content in striatum, hippocampus, and cortex. | [5] |
| Rats | N/A | N/A | Increased striatal dopamine levels. | [8] |
| Rats | Oral and Parenteral | Equimolar doses with GHB | More prolonged hypnotic effects than GHB. | [7] |
| Mice | N/A | N/A | Hypothermia, motor-incoordination, sedation/hypnosis. | [15] |
| Mice | N/A | N/A | Increased dopamine and noradrenaline brain levels. | [16] |
III. Experimental Protocols
Protocol for a 2-Year Carcinogenicity Study in Rodents (Based on NTP Studies)
-
Animal Model: F344/N rats and B6C3F1 mice, 50 animals of each sex per group.[12]
-
Test Compound: γ-Butyrolactone (>97% pure) dissolved in a suitable vehicle (e.g., corn oil).[12]
-
Dose Administration:
-
Observations and Measurements:
-
Monitor animal survival and body weights throughout the study.[12]
-
Perform daily clinical observations for signs of toxicity.
-
At the end of the study, conduct a complete necropsy on all animals.
-
Collect and preserve all major tissues and organs for histopathological examination.
-
-
Data Analysis:
-
Statistically analyze survival data, body weight changes, and the incidence of neoplastic and non-neoplastic lesions.
-
Protocol for Assessing Neuropharmacological Effects on Neurotransmitter Levels
-
Animal Model: Male Wistar rats.
-
Test Compound: GBL dissolved in saline.
-
Experimental Groups:
-
Vehicle control group (saline).
-
GBL-treated groups at various doses (e.g., 100, 250, 500 mg/kg).
-
-
Procedure:
-
Administer GBL or vehicle via intraperitoneal injection.
-
At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the animals by decapitation.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, hippocampus, cortex) on a cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Data Analysis:
-
Compare the neurotransmitter levels in the GBL-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
IV. Diagrams
Caption: Metabolic conversion of GBL to its active form, GHB.
Caption: Simplified signaling pathway of GBL/GHB in the CNS.
Caption: Workflow for a chronic in vivo toxicology study.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bgrci.de [bgrci.de]
- 5. Mode of action of gamma-butyrolactone on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved pharmacological activity via pro-drug modification: comparative pharmacokinetics of sodium gamma-hydroxybutyrate and gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption of sodium gamma-hydroxybutyrate and its prodrug gamma-butyrolactone: relationship between in vitro transport and in vivo absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gamma-Butyrolactone (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 11. epa.gov [epa.gov]
- 12. Toxicology and Carcinogenesis Studies of g-Butyrolactone (CAS No. 96-48-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γ-Aminobutyric AcidB (GABAB)-Receptor Mediation of Different In Vivo Effects of γ-Butyrolactone | Semantic Scholar [semanticscholar.org]
- 16. Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Butyrolactone Ia in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone Ia, a butenolide compound isolated from the marine sponge-derived fungus Aspergillus terreus, has emerged as a promising therapeutic candidate for the management of type 2 diabetes (T2D).[1][2] This document provides detailed application notes and experimental protocols based on current research, intended to guide researchers, scientists, and drug development professionals in exploring the anti-diabetic potential of this compound. The compound exhibits a multi-faceted mechanism of action, primarily as an α-glucosidase inhibitor and a potent anti-inflammatory agent, with significant effects on gut microbiota modulation.[1][3]
Mechanism of Action & Signaling Pathways
This compound exerts its anti-diabetic effects through several key mechanisms:
-
α-Glucosidase Inhibition: this compound is an efficient inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][3] By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
-
TNF-α Suppression and Anti-inflammatory Effects: The compound demonstrates potent tumor necrosis factor-alpha (TNF-α)–lowering properties.[1][3] Chronic low-grade inflammation, characterized by elevated levels of pro-inflammatory cytokines like TNF-α, is a key contributor to insulin (B600854) resistance in T2D. By reducing TNF-α, this compound helps to ameliorate systemic inflammation and improve insulin sensitivity.
-
Modulation of Gut Microbiota: A significant aspect of this compound's action is its ability to modulate the gut microbiota.[1][3] This modulation leads to an increase in the production of short-chain fatty acids (SCFAs).
-
Activation of SCFA-Mediated Signaling: Increased SCFAs activate downstream signaling pathways, including the increased expression of glucagon-like peptide 1 (GLP-1) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, inhibits glucagon (B607659) release, and promotes satiety. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism and improving insulin sensitivity.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Some derivatives of Butyrolactone I have shown inhibitory effects on PTP1B, a negative regulator of the insulin signaling pathway.[4] Inhibition of PTP1B can enhance insulin receptor phosphorylation and downstream signaling, thereby improving insulin sensitivity.
Signaling Pathway of this compound in Ameliorating Type 2 Diabetes
A diagram illustrating the multifaceted mechanism of this compound in diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its derivatives.
Table 1: In Vitro Inhibitory Activities
| Compound | Target | IC50 Value | Source |
| Butyrolactone I | Yeast α-glucosidase | 54 μM | [2] |
| Butyrolactone I Derivatives (BL-3, BL-4, BL-5, BL-6) | Protein Tyrosine Phosphatase 1B (PTP1B) | Significant inhibitory effect (specific IC50 values vary by derivative) | [4] |
Table 2: In Vivo Effects of this compound in db/db Mice (4-week treatment)
| Parameter | Control (db/db) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Acarbose (B1664774) |
| Body Weight (g) | Significant Increase | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Reduction |
| Fasting Blood Glucose (mM) | Elevated | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| Glucose Tolerance (AUC) | Impaired | Significantly Improved | Significantly Improved | Significantly Improved | Significantly Improved |
| Insulin Resistance (HOMA-IR) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Serum TNF-α (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| Fecal SCFAs (μmol/g) | Lower | Significantly Increased | Significantly Increased | Significantly Increased | Increased |
Note: This table represents a qualitative summary of the reported effects. For precise numerical data, please refer to the original publication by Wu, et al. (2019).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
Yeast α-glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the this compound dilutions or acarbose solution to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow for α-Glucosidase Inhibition Assay
A flowchart of the in vitro α-glucosidase inhibition assay protocol.
Protocol 2: In Vivo Anti-diabetic Efficacy Study in db/db Mice
Objective: To evaluate the effects of this compound on blood glucose control, insulin resistance, and other metabolic parameters in a T2D animal model.
Animal Model: Male db/db mice (a genetic model of obesity, insulin resistance, and T2D).
Groups (n=8/group):
-
Control (db/db mice): Vehicle (e.g., olive oil) by oral gavage.
-
Positive Control: Acarbose by oral gavage.
-
Treatment Group 1: this compound (Low Dose) by oral gavage.
-
Treatment Group 2: this compound (Medium Dose) by oral gavage.
-
Treatment Group 3: this compound (High Dose) by oral gavage.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into the experimental groups based on body weight and blood glucose levels.
-
Administer the respective treatments daily by oral gavage for 4 weeks.
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose weekly from tail vein blood.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, TNF-α) and tissues for further analysis (e.g., western blotting, histology).
-
Collect fecal samples for SCFA analysis.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animals to clear a glucose load from the bloodstream.
Procedure:
-
Fast the mice for 5 hours.
-
Measure the baseline blood glucose level (t=0 min).
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Protocol 4: Insulin Tolerance Test (ITT)
Objective: To assess the systemic insulin sensitivity.
Procedure:
-
Fast the mice for 5 hours.
-
Measure the baseline blood glucose level (t=0 min).
-
Administer human insulin (0.5 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-insulin injection.
-
Plot the blood glucose concentration over time.
Protocol 5: Short-Chain Fatty Acid (SCFA) Analysis
Objective: To quantify the levels of SCFAs in fecal samples.
Procedure:
-
Collect fresh fecal samples from the mice.
-
Lyophilize and homogenize the samples.
-
Weigh a specific amount of the powdered sample (e.g., 100 mg).
-
Add phosphoric acid and an internal standard (e.g., isocaproic acid).
-
Extract the SCFAs with a suitable solvent (e.g., ether).
-
Centrifuge the samples to separate the phases.
-
Analyze the supernatant containing the SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Applications in Drug Development
This compound and its derivatives represent a promising avenue for the development of novel anti-diabetic drugs. Its multi-target mechanism offers the potential for a more holistic therapeutic approach compared to single-target agents. Key areas for future research and development include:
-
Lead Optimization: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing anti-diabetic drugs like metformin.
-
Gut Microbiota-Targeted Therapy: Further elucidating the specific changes in gut microbial composition induced by this compound to develop more targeted microbiome-based therapies.
-
Clinical Trials: Progressing the most promising candidates into preclinical and eventually clinical trials to evaluate their safety and efficacy in humans.
This compound is a compelling natural product with significant potential for diabetes research and drug development. Its unique combination of α-glucosidase inhibition, anti-inflammatory activity, and gut microbiota modulation addresses multiple pathophysiological aspects of T2D. The protocols and data presented here provide a solid foundation for further investigation into this promising compound.
References
- 1. Butyrolactone-I, an efficient α-glucosidase inhibitor, improves type 2 diabetes with potent TNF-α–lowering properties through modulating gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrolactone-I, an efficient α-glucosidase inhibitor, improves type 2 diabetes with potent TNF-α-lowering properties through modulating gut microbiota in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyrolactone Ia for Alzheimer's Disease Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase, has been identified as a key player in the pathogenesis of AD. Its aberrant activation, often through the cleavage of its activator p35 to p25, leads to the hyperphosphorylation of tau and contributes to Aβ production and neuroinflammation. Butyrolactone Ia, a potent inhibitor of CDK5, has emerged as a valuable research tool for investigating the role of this kinase in AD and for exploring potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in AD research, along with supporting data and pathway visualizations.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of cyclin-dependent kinases, with particularly high potency against CDK5. In the context of Alzheimer's disease, the primary mechanism of action of this compound is the inhibition of aberrant CDK5 activity.[1] This inhibition has several downstream consequences relevant to AD pathology:
-
Reduction of Tau Hyperphosphorylation: Aberrantly active CDK5 is a major kinase responsible for the hyperphosphorylation of tau protein at sites observed in NFTs. By inhibiting CDK5, this compound can reduce tau phosphorylation, potentially preventing the formation of NFTs and the associated neuronal dysfunction.
-
Modulation of Amyloid-β Production: CDK5 has been shown to phosphorylate the amyloid precursor protein (APP) at Thr668, which can influence its processing and lead to increased production of the neurotoxic Aβ peptide.[2] Inhibition of CDK5 by this compound may therefore help to reduce Aβ levels.
-
Neuroprotection: The neurotoxic effects of Aβ can be mitigated by CDK5 inhibition. Co-incubation of neuronal cells with Aβ and this compound has been shown to significantly reduce the neurotoxic actions of Aβ.[1]
Data Presentation
The inhibitory activity of Butyrolactone I against various cyclin-dependent kinases has been quantified, highlighting its potency for CDK5.
| Kinase | IC50 (µM) |
| CDK5/p25 | 0.17 |
| CDK5/p35 | 0.22 |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 1.38 |
| CDK2/cyclin E | 0.66 |
Source: Data compiled from published literature.
Experimental Protocols
In Vitro CDK5 Kinase Assay
This protocol allows for the direct measurement of CDK5 inhibition by this compound.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 protein (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant CDK5/p25 enzyme, Histone H1 substrate, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.
-
Wash the phosphocellulose paper strips extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Model of Amyloid-β Toxicity and Tau Hyperphosphorylation
This protocol describes the establishment of a cellular model of AD using SH-SY5Y neuroblastoma cells and treatment with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Amyloid-β (1-42) peptide, oligomeric preparation
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and Immunofluorescence (see below)
Procedure:
-
Culture SH-SY5Y cells in appropriate flasks or plates. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.
-
Prepare oligomeric Aβ(1-42) by dissolving the peptide in a suitable solvent (e.g., HFIP), evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium and incubation to allow for oligomer formation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) prior to the addition of Aβ oligomers.
-
Add oligomeric Aβ(1-42) to the cell culture medium at a final concentration known to induce toxicity and tau phosphorylation (e.g., 5-10 µM).
-
Incubate the cells for 24-48 hours.
-
Harvest the cells for subsequent analysis by Western blotting or fix them for immunofluorescence.
Quantification of Phosphorylated Tau and Total Tau by Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (specific for desired phosphorylation sites, e.g., AT8 for pSer202/pThr205)
-
Anti-total Tau
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image and perform densitometric analysis to quantify the levels of phosphorylated and total tau, normalizing to the loading control.
Visualization of Phosphorylated Tau by Immunofluorescence
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against phosphorylated Tau (e.g., AT8)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualization
References
Application Notes and Protocols for High-Throughput Screening of Butyrolactone I Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a natural product derived from Aspergillus terreus that has garnered significant interest in drug discovery due to its potent biological activities.[1][2] Primarily recognized as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), Butyrolactone I plays a crucial role in the regulation of the cell cycle and apoptosis.[3][4] Its ability to arrest cells at the G1/S and G2/M phases of the cell cycle makes it a compelling candidate for anti-cancer therapeutic development.[4] Beyond its effects on CDKs, emerging evidence suggests that Butyrolactone I modulates other critical signaling pathways, including the NF-κB and the PERK/CHOP pathways, highlighting its potential for broader therapeutic applications.[3]
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Butyrolactone I and its analogs to identify and characterize their protein targets. Detailed protocols for relevant biochemical and cell-based assays are presented, along with data presentation guidelines and visualizations to facilitate a deeper understanding of the experimental workflows and associated signaling pathways.
Data Presentation
Effective evaluation of Butyrolactone I's biological activity necessitates the systematic organization of quantitative data. The following tables provide a framework for presenting key parameters such as IC50 values from biochemical assays and cellular assays.
Table 1: Kinase Inhibitory Profile of Butyrolactone I
| Target Kinase | IC50 (µM) | Assay Conditions | Reference |
| CDK1/cyclin B | 0.68 | Purified enzyme, in vitro | [Vesely et al., 1994] |
| CDK2/cyclin A | 0.55 | Purified enzyme, in vitro | [Vesely et al., 1994] |
| CDK5/p35 | 0.16 | Purified enzyme, in vitro | [Vesely et al., 1994] |
| GSK-3β | 0.55 | Purified enzyme, in vitro | [Meijer et al., 1997] |
| ERK2 | 34 | Purified enzyme, in vitro | [Meijer et al., 1997] |
Table 2: Cellular Activity of Butyrolactone I
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| PC-14 (Human Lung Cancer) | Cell Growth | Proliferation | ~117 µg/mL (~275 µM) | [Someya et al., 1995] |
| PANC-1 (Human Pancreatic Cancer) | Apoptosis | DNA Fragmentation | - | [Nishio et al., 1998] |
| AsPC-1 (Human Pancreatic Cancer) | Apoptosis | DNA Fragmentation | - | [Nishio et al., 1998] |
| IPEC-J2 (Porcine Intestinal Epithelial) | Heat-Stress Induced Apoptosis | Cell Viability | - | [Chen et al., 2024] |
| BV-2 (Murine Microglia) | Anti-inflammatory | Nitric Oxide Production | - | [Zhang et al., 2018] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by Butyrolactone I is critical for interpreting HTS data. The following diagrams, generated using the DOT language, illustrate key signaling cascades and the workflows of the described experimental protocols.
Signaling Pathways
Experimental Workflows
References
- 1. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of γ-Butyrolactone
Disclaimer: The synthesis of γ-butyrolactone (GBL) should only be conducted by qualified professionals in a well-equipped laboratory setting, adhering to all applicable safety regulations and legal requirements. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
It is presumed that "Butyrolactone Ia" refers to γ-butyrolactone (GBL), a common five-membered lactone and a significant synthetic intermediate. This guide provides troubleshooting advice and frequently asked questions to improve the synthesis yield of GBL.
Troubleshooting Guides for Common GBL Synthesis Routes
Route 1: Dehydrogenation of 1,4-Butanediol (B3395766)
This industrial method involves the dehydrogenation of 1,4-butanediol over a copper catalyst at high temperatures (180–300 °C).[1] While highly efficient with yields around 95%, it can present challenges.[1]
Frequently Asked Questions & Troubleshooting
-
Q1: My reaction yield is significantly lower than the reported 95%. What are the likely causes?
-
A1: Low yield can be attributed to several factors:
-
Catalyst Deactivation: The copper catalyst can become deactivated over time. Consider regenerating or replacing the catalyst.
-
Suboptimal Temperature: The temperature range of 180–300 °C is critical.[1] Ensure your reactor's temperature is accurately controlled and uniform across the catalyst bed.
-
Impure 1,4-Butanediol: The purity of the starting material is crucial. Impurities can poison the catalyst. Use high-purity 1,4-butanediol.
-
Inefficient Hydrogen Removal: The reaction produces hydrogen gas. If not efficiently removed, it can inhibit the forward reaction. Check your gas flow and removal system.
-
-
-
Q2: I am observing the formation of byproducts. How can I minimize them?
-
A2: Byproduct formation is often related to reaction conditions.
-
Tetrahydrofuran (THF) Formation: At higher temperatures, dehydration of 1,4-butanediol to THF can occur. Try operating at the lower end of the recommended temperature range.
-
Over-oxidation Products: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the starting material or product.
-
-
| Parameter | Typical Range | Potential Impact on Yield |
| Temperature | 180–300 °C | Too low: slow reaction rate; Too high: byproduct formation. |
| Catalyst | Copper-based | Deactivation leads to a significant drop in yield. |
| Starting Material | >99% purity | Impurities can poison the catalyst. |
| Pressure | Atmospheric | Higher pressures can affect hydrogen removal. |
Route 2: Hydrogenation of Maleic Anhydride (B1165640) or Succinic Anhydride
This is another common industrial route for GBL synthesis.[2] It involves the hydrogenation of maleic anhydride or succinic anhydride, often using a nickel or palladium catalyst.
Frequently Asked Questions & Troubleshooting
-
Q1: The hydrogenation process is slow or incomplete. What should I check?
-
A1: Several factors can affect the hydrogenation rate:
-
Catalyst Activity: The activity of your Ni or Pd catalyst is paramount. Ensure it is not poisoned and is properly activated.
-
Hydrogen Pressure: Inadequate hydrogen pressure will slow down the reaction. Verify that your system is maintaining the target pressure.
-
Mixing and Mass Transfer: In a liquid-phase reaction, ensure efficient stirring to facilitate contact between the hydrogen, substrate, and catalyst.
-
Solvent Choice: The solvent can influence the reaction. For liquid-phase reactions, solvents like GBL itself or methyl acetate (B1210297) are sometimes used.[2]
-
-
-
Q2: How can I improve the selectivity towards GBL over other hydrogenation products like THF or succinic acid?
-
A2: Selectivity is controlled by the catalyst and reaction conditions.
-
Catalyst Promoters: The use of specific promoters with the primary catalyst can enhance selectivity for GBL.
-
Temperature and Pressure Control: Fine-tuning the reaction temperature and hydrogen pressure can favor the formation of GBL. Consult literature for optimal conditions for your specific catalyst system.
-
-
| Parameter | Typical Conditions | Potential Impact on Yield |
| Catalyst | Nickel or Palladium-based | Activity and selectivity are crucial for high yield. |
| Hydrogen Pressure | Varies with catalyst and reactor type (e.g., 1-5 atm) | Insufficient pressure leads to incomplete reaction. |
| Temperature | 200-310 °C (gas phase), 200-280 °C (liquid phase) | Affects reaction rate and selectivity. |
| Starting Material | Maleic Anhydride or Succinic Anhydride | Purity affects catalyst lifespan and product quality. |
Route 3: Catalytic Hydrogenation of 2-Furanone from Biomass
A greener approach involves the hydrogenation of 2-furanone, which can be derived from biomass.[3] This method can achieve high yields under mild conditions.[3]
Frequently Asked Questions & Troubleshooting
-
Q1: My yield of GBL from 2-furanone is lower than the reported 89%. What could be the issue?
-
A1: Even in this high-yielding synthesis, several parameters need to be controlled:
-
Catalyst Loading and Quality: An optimized catalyst loading (e.g., 5 wt% of 4% Pd/HAC) is necessary.[3] The quality and preparation method of the palladium on activated carbon catalyst are critical.
-
Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. An optimal pressure (e.g., 0.5 MPa) should be maintained.[3]
-
Solvent Purity: The use of a suitable and pure solvent like THF is important for the reaction's success.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 3 hours) for complete conversion.[3]
-
-
-
Q2: Can the catalyst be reused? I'm seeing a drop in yield with recycled catalyst.
-
A2: The Pd/HAC catalyst has been shown to be recyclable for several cycles with only a marginal decrease in GBL yield.[3] If you observe a significant drop:
-
Incomplete Recovery: Ensure you are recovering the catalyst efficiently from the reaction mixture.
-
Poisoning: The catalyst may have been poisoned by impurities in the substrate or solvent. Consider a purification step for your starting materials.
-
Washing and Drying: Proper washing and drying of the catalyst between cycles are essential to maintain its activity.
-
-
| Parameter | Optimized Conditions | Potential Impact on Yield |
| Catalyst | 4% Pd/HAC (5 wt% loading) | Lower loading or poor quality will reduce yield. |
| Hydrogen Pressure | 0.5 MPa | Deviation from optimal pressure can affect rate and yield. |
| Temperature | Room Temperature | Higher temperatures may not be necessary and could lead to side reactions. |
| Solvent | THF | Solvent purity is important. |
| Reaction Time | 3 hours | Shorter times may result in incomplete conversion. |
Experimental Protocols
Laboratory Scale Synthesis of GBL via Oxidation of Tetrahydrofuran (THF)
This method is suitable for laboratory-scale synthesis.
Materials:
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Bromate (B103136) (NaBrO₃)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a well-ventilated fume hood, combine THF and an aqueous solution of sodium bromate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add sulfuric acid to the mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
After the addition of acid, heat the mixture to reflux for the time specified in your validated protocol (typically several hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude GBL by vacuum distillation.[4]
Visualizations
Caption: Experimental workflow for the synthesis of γ-butyrolactone from THF.
Caption: Troubleshooting guide for low yield in γ-butyrolactone synthesis.
General FAQs
-
Q: How can I effectively purify my crude GBL?
-
A: The most common and effective method for purifying GBL is vacuum distillation.[4] It is important to control the temperature at the column top (ideally below 100 °C) to prevent the formation of impurities.[4] Other methods include heat treatment followed by distillation, and for bio-based GBL, treatments with ion exchange resins, activated carbon, or ozone have been described.[2][5]
-
-
Q: What are the main safety concerns when synthesizing GBL?
-
A: GBL is a hygroscopic, stable liquid but can be incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6] Reactions can be exothermic, so proper temperature control is essential. For instance, the synthesis of 2,4-dichlorophenoxybutyric acid from GBL has been reported to cause a thermal runaway reaction.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Q: Can I increase the yield by modifying the reaction stoichiometry?
-
A: Yes, optimizing the stoichiometry of your reagents is a key aspect of improving yield. However, the optimal ratios will depend on the specific synthesis route you are using. It is recommended to perform small-scale experiments to determine the ideal stoichiometry for your setup before scaling up.
-
-
Q: Are there any "green" or more sustainable synthesis routes for GBL?
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. JPS5927881A - Purification method of γ-butyrolactone - Google Patents [patents.google.com]
- 3. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. JP4348890B2 - Method for purifying gamma-butyrolactone - Google Patents [patents.google.com]
- 5. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 6. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Butyrolactone Derivatives
Disclaimer: Due to the limited scientific literature available for a compound specifically named "Butyrolactone Ia," this technical support center has been developed using gamma-butyrolactone (B3396035) (GBL) as a well-characterized model compound. GBL serves as an excellent proxy for understanding the oral bioavailability of simple butyrolactone derivatives. The principles, experimental protocols, and troubleshooting advice provided herein are based on established knowledge of GBL and general pharmaceutical sciences.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments aimed at evaluating or enhancing the oral bioavailability of butyrolactone derivatives.
| Question | Answer |
| Issue 1: High variability in plasma concentrations between subjects. | Possible Causes: 1. Inconsistent Oral Dosing Technique: Improper oral gavage can lead to dosing into the trachea or variable delivery to the stomach.[1][2] 2. Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the rate and extent of drug absorption. 3. First-Pass Metabolism Variability: Genetic polymorphisms in metabolizing enzymes can lead to inter-individual differences in drug metabolism before it reaches systemic circulation. Solutions: 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Consider using colored dyes in practice runs to confirm stomach delivery.[1][2][3] 2. Standardize feeding protocols. For example, fast animals overnight before dosing to minimize food-related variability. 3. Use a sufficiently large group of animals to account for biological variability. |
| Issue 2: Lower than expected oral bioavailability. | Possible Causes: 1. Poor Aqueous Solubility: If the butyrolactone derivative has low water solubility, its dissolution in the gastrointestinal fluids may be the rate-limiting step for absorption. 2. Extensive First-Pass Metabolism: The compound may be heavily metabolized in the gut wall or liver before reaching systemic circulation. 3. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen. Solutions: 1. Formulation Strategies: Consider formulating the compound using techniques known to enhance solubility, such as creating solid dispersions, using co-solvents, or developing nanoparticle or liposomal formulations.[4][5][6][7] 2. Co-administration with Inhibitors: Investigate the co-administration of inhibitors of relevant metabolic enzymes or P-gp. 3. Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the structure to reduce susceptibility to first-pass metabolism or P-gp efflux. |
| Issue 3: Difficulty in quantifying the parent compound in plasma. | Possible Causes: 1. Rapid Metabolism: Gamma-butyrolactone (GBL) is rapidly converted to gamma-hydroxybutyrate (GHB) in the blood by lactonase enzymes.[8] Your butyrolactone derivative may undergo similar rapid conversion. 2. Analytical Method Insensitivity: The limit of detection of your analytical method may be too high to detect the low concentrations of the parent compound. Solutions: 1. Measure the Active Metabolite: Quantify the concentration of the active metabolite (analogous to GHB) in addition to the parent compound. The pharmacokinetics of the metabolite will be crucial for understanding the overall exposure. 2. Optimize Analytical Method: Develop a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[9][10][11] Ensure rapid sample processing and addition of enzyme inhibitors to prevent ex vivo conversion. |
| Issue 4: Inconsistent results from in vitro-in vivo correlation (IVIVC). | Possible Causes: 1. Inappropriate In Vitro Model: The chosen in vitro model (e.g., Caco-2 cells) may not accurately reflect the in vivo absorption mechanisms, such as transporter-mediated uptake or region-specific absorption in the GI tract. 2. Complex In Vivo Factors: In vivo factors not accounted for in the in vitro model, such as gut motility, pH changes, and the presence of bile salts, can significantly impact absorption. Solutions: 1. Refine In Vitro Model: Use more sophisticated in vitro models, such as co-cultures with mucus-secreting cells or 3D organoid models, to better mimic the intestinal environment. 2. Physiologically Based Pharmacokinetic (PBPK) Modeling: Employ PBPK modeling to integrate in vitro data with physiological parameters to better predict in vivo pharmacokinetics. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical oral bioavailability of gamma-butyrolactone (GBL)? | GBL is known to have high oral bioavailability.[8] It is more lipophilic than its active metabolite, GHB, which allows for rapid and extensive absorption from the gastrointestinal tract.[8] Studies in rats have suggested that GBL is completely absorbed after oral administration.[12] |
| What is the primary mechanism of GBL absorption? | Due to its lipophilic nature, GBL is likely absorbed via passive diffusion across the gastrointestinal epithelium. Its rapid absorption suggests that it is not significantly limited by transport proteins. |
| How is GBL metabolized after oral administration? | GBL is a prodrug that is rapidly hydrolyzed in the blood by lactonase enzymes to form the active compound, gamma-hydroxybutyrate (GHB).[8][13] This conversion is a key step in its pharmacological activity. |
| What formulation strategies can be used to enhance the oral bioavailability of a butyrolactone derivative with poor solubility? | For poorly soluble butyrolactone derivatives, several formulation strategies can be employed: - Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[6] - Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4] - Lipid-Based Formulations: Encapsulating the compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. |
| How can I assess the oral bioavailability of my butyrolactone compound? | The absolute oral bioavailability (F%) is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose. The formula is: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100 |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for GBL and its active metabolite GHB from various studies.
Table 1: Pharmacokinetic Parameters of GHB in Humans after Oral Administration
| Parameter | Value (Mean ± SEM) | Reference |
| Dose | 25 mg/kg | [14][15] |
| Cmax (Peak Plasma Concentration) | 39.4 ± 25.2 µg/mL | [14][15] |
| Tmax (Time to Peak Concentration) | 20-45 min | [14][15] |
| t1/2 (Elimination Half-life) | 30.4 ± 2.45 min | [14][15] |
| Total Clearance | 1228 ± 233 µL/min | [14][15] |
Table 2: Pharmacokinetic Parameters of GBL in Gastric Cancer Patients after Oral UFT Administration
| Parameter | Value (Mean ± SD) | Reference |
| Endogenous GBL Concentration | 20.2 ± 7.5 ng/mL | [16] |
| Cmax | 147.5 ± 57.3 ng/mL | [16] |
| Tmax | 1.2 ± 0.6 hr | [16] |
Table 3: Pharmacokinetics of GHB in Baboons Following Intragastric Administration of GHB, GBL, and 1,4-BD
| Administered Compound (Dose) | Resulting GHB Cmax (µg/mL) | Resulting GHB Tmax (hr) | Reference |
| GHB (100 mg/kg) | 102.3 ± 15.6 | 1.0 | [13] |
| GBL (100 mg/kg) | 205.8 ± 34.9 | 1.0 | [13] |
| 1,4-BD (100 mg/kg) | 134.3 ± 15.2 | 1.0 | [13] |
Experimental Protocols
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a butyrolactone derivative.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Butyrolactone test compound
-
Vehicle for oral and intravenous administration (e.g., saline, 5% dextrose)
-
Oral gavage needles (18-20 gauge)[3]
-
Syringes
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
Microcentrifuge tubes
-
Analytical equipment for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the study with free access to food and water.
-
Catheter Implantation: For serial blood sampling, surgically implant a catheter into the jugular vein of the rats and allow them to recover for 2-3 days.
-
Dosing:
-
Oral Group: Fast rats overnight (with access to water). Administer the test compound dissolved or suspended in the vehicle via oral gavage at a specific dose (e.g., 10 mg/kg).[1][2][3] The volume should not exceed 10 mL/kg.[2]
-
Intravenous Group: Administer the test compound dissolved in a sterile vehicle via the jugular vein catheter at a specific dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the butyrolactone derivative (and its major metabolite, if applicable) in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software. Calculate the absolute oral bioavailability (F%) as described in the FAQs.
Quantification of GBL in Plasma using GC-MS
Objective: To quantify the concentration of GBL in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated GBL or a structural analog)
-
Acid (e.g., HCl) for lactonization of any GHB back to GBL if total butyrolactone is being measured.
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add the internal standard.
-
(Optional, for total GBL/GHB) Acidify the sample to pH < 2 with HCl and heat to convert GHB to GBL.[10]
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate GBL from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of GBL and the internal standard.[10]
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known GBL concentrations.
-
Determine the concentration of GBL in the plasma samples by comparing the peak area ratio of GBL to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of GBL
Caption: Metabolic conversion of GBL to its active form, GHB.
Experimental Workflow for In Vivo Oral Bioavailability Study
Caption: Workflow for a typical preclinical oral bioavailability study.
Factors Influencing Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. upm-inc.com [upm-inc.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. ovid.com [ovid.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.rero.ch [doc.rero.ch]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Butyrolactone Ia: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Butyrolactone Ia (γ-butyrolactone or GBL). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Here, you will find detailed information on the stability and degradation pathways of this compound, presented in a clear and actionable format to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation pathway for this compound in aqueous media is hydrolysis, which opens the lactone ring to form gamma-hydroxybutyric acid (GHB). This reaction is reversible and the position of the equilibrium is highly dependent on the pH of the solution.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Alkaline conditions (pH > 8): Hydrolysis to GHB is rapid and essentially complete. Under strongly alkaline conditions (e.g., pH 12), the conversion can occur within minutes.[2][4]
-
Acidic conditions (pH < 4): Hydrolysis also occurs, leading to an equilibrium mixture of this compound and GHB. At a pH of 2.0, this equilibrium (approximately 2:1 GBL:GHB) is reached within days.[2][4]
-
Neutral conditions (pH ≈ 7): The hydrolysis is very slow, and it can take several months to reach equilibrium.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place, protected from light.[6] It is hygroscopic and should be kept in tightly sealed containers.[7] The material is incompatible with strong acids, strong bases, and strong oxidizing agents.[7]
Q4: Is this compound sensitive to light?
A4: this compound does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight.[7] However, photocatalytic degradation can occur in the presence of a suitable catalyst.
Q5: What happens to this compound at elevated temperatures?
A5: this compound is a stable compound with a high boiling point (around 204-205 °C). However, at very high temperatures, thermal decomposition can occur. The ring-opening polymerization of butyrolactone can yield polybutyrolactone, which can revert to the monomer upon thermal cracking.[1] Gas-phase pyrolysis has been shown to result in decarboxylation as a major decomposition pathway.[8]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent results in stability studies.
-
Potential Cause: Fluctuations in pH of the sample solutions.
-
Troubleshooting Steps:
-
Ensure that the pH of your buffered solutions is accurately prepared and stable throughout the experiment.
-
Regularly calibrate your pH meter.
-
Consider the buffering capacity of your system, especially when working with concentrated solutions of this compound, as the formation of GHB (an acid) can alter the pH.
-
-
-
Potential Cause: Inaccurate quantification of this compound and its degradant, GHB.
-
Troubleshooting Steps:
-
Validate your analytical method (e.g., HPLC, GC-MS) for specificity, linearity, accuracy, and precision.
-
Use a stability-indicating method that can resolve this compound from GHB and any other potential degradants.
-
Ensure complete separation of peaks in your chromatograms. Co-elution can lead to inaccurate quantification.
-
-
Issue 2: Unexpected peaks in chromatograms during stability analysis.
-
Potential Cause: Formation of side products or interaction with excipients.
-
Troubleshooting Steps:
-
Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify the impurities.
-
Under acidic conditions, in the presence of alcohols (e.g., ethanol, methanol), this compound can form the corresponding ethyl or methyl esters of GHB.
-
If working on a formulation, investigate potential interactions between this compound and the excipients under stress conditions.
-
-
-
Potential Cause: Contamination of the sample or analytical system.
-
Troubleshooting Steps:
-
Analyze a blank (solvent or matrix without the analyte) to check for system contamination.
-
Ensure all glassware and equipment are scrupulously clean.
-
Filter all samples before injection to prevent particulate matter from contaminating the analytical column.
-
-
Issue 3: Difficulty in achieving complete conversion of GHB to this compound for GC-MS analysis.
-
Potential Cause: Suboptimal reaction conditions for lactonization.
-
Troubleshooting Steps:
-
Ensure the sample is sufficiently acidified (e.g., pH 1) to drive the equilibrium towards the lactone form.
-
Heating the acidified sample (e.g., at 60°C for 1 hour) can facilitate the conversion.[9]
-
Ensure thorough mixing during the acidification and heating steps.
-
-
Data Presentation
Table 1: Summary of this compound Hydrolysis under Different pH Conditions at Ambient Temperature
| pH Condition | Rate of Hydrolysis | Extent of Conversion to GHB | Time to Reach State |
| Strongly Alkaline (pH 12.0) | Rapid | 100% | Minutes[2][4] |
| Strongly Acidic (pH 2.0) | Moderate | Equilibrium (~33% GHB) | Days[2][4] |
| Neutral (Pure Water) | Very Slow | Equilibrium (~33% GHB) | Months[2] |
| Intermediate (pH 4.0 - 7.0) | Slow | 72% - 97% | Several Months[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (via conversion from GHB in a Urine Matrix)
This protocol is adapted from a method for detecting GHB in urine by converting it to this compound.[9]
1. Sample Preparation (Lactonization):
-
To 5 mL of urine, add an appropriate internal standard (e.g., D6-GHB).
-
Acidify the sample to pH 1 using 10 M HCl.
-
Heat the sample at 60°C for 1 hour to facilitate the conversion of GHB to this compound.
-
Adjust the pH to 5.0 using KOH and a sodium acetate (B1210297) buffer.
2. Liquid-Liquid Extraction:
-
Add 0.2 mL of tert-Butanol and vortex for 30 seconds.
-
Add 1 mL of tert-Butyl methyl ether (TBME) and 5 g of Na2SO4.
-
Shake for 20 minutes and then centrifuge for 5 minutes at 1800 rpm.
-
Transfer the organic layer to a GC vial for analysis.
3. GC-MS Parameters:
-
Column: Agilent HP-5MS (or equivalent)
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C
-
Injection Volume: 5 µL (split 1:6)
-
Oven Temperature Program:
-
Hold at 70°C for 2 minutes.
-
Ramp to 100°C at 15°C/min.
-
Ramp to 330°C at 35°C/min.
-
Hold at 330°C for 3 minutes.
-
-
MS Detection:
-
Scan Mode: m/z 40 to 200.
-
SIM Mode Ions: m/z 42, 56, and 86 for this compound.[9]
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound to GHB via hydrolysis.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: A logical flow for troubleshooting the appearance of unexpected peaks.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. swgdrug.org [swgdrug.org]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. swgdrug.org [swgdrug.org]
- 6. GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Preliminary investigations of its potential interest in postmortem interval determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Optimizing Butyrolactone Ia Dosage for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Butyrolactone Ia for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Butyrolactone I is a selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 (also known as cdc2) and CDK2. By competitively binding to the ATP-binding site of these kinases, Butyrolactone I inhibits their activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M phases.[1][2][3] This mechanism makes Butyrolactone I a compound of interest for cancer research, as it can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).[4][5][6]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression. One critical target is the Retinoblastoma protein (pRb). Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for the S phase.[1] Additionally, Butyrolactone I can induce apoptosis through pathways involving the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5]
Q3: What is a typical starting dose for this compound in in vivo mouse studies?
A3: While extensive in vivo dosage data for Butyrolactone I is limited in publicly available literature, based on studies with other CDK inhibitors and the in vitro potency of Butyrolactone I, a starting dose range of 10-50 mg/kg administered intraperitoneally (IP) can be considered for initial dose-finding studies in mice. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and cancer type.
Q4: How should this compound be formulated for in vivo administration?
A4: Butyrolactone I is a solid that is soluble in organic solvents like DMSO and ethanol. For in vivo administration, a common practice is to first dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, and then dilute it with a vehicle compatible with animal administration, such as saline, PBS, or a solution containing solubilizing agents like PEG300 and Tween 80. It is essential to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity. The final formulation should be a clear solution.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: A study in rats has shown that after intravenous administration, Butyrolactone I is quickly eliminated from the plasma with a half-life of approximately 1.36 hours. Following oral administration, it is rapidly absorbed, reaching peak plasma concentration in about 0.69 hours, with a half-life of around 1.23 hours. The oral bioavailability was found to be relatively low at 6.29%, suggesting that for consistent systemic exposure, intraperitoneal or intravenous administration may be more suitable for efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable anti-tumor effect in vivo | Inadequate dosage | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Titrate the dose downwards from the MTD to find the optimal effective dose. |
| Poor bioavailability | - Consider a different route of administration (e.g., switch from oral gavage to intraperitoneal or intravenous injection) to improve systemic exposure. - Optimize the formulation to enhance solubility and absorption. | |
| Rapid metabolism/clearance | - Increase the dosing frequency based on the known pharmacokinetic profile of the compound. | |
| Tumor model resistance | - Ensure the tumor model is sensitive to CDK1/2 inhibition by conducting preliminary in vitro studies with the cell line used to generate the xenografts. | |
| Toxicity observed in animals (e.g., weight loss, lethargy) | Dosage is too high | - Reduce the dose to a lower, better-tolerated level. - Monitor animals closely for signs of toxicity and establish a humane endpoint. |
| Vehicle toxicity | - Administer the vehicle alone to a control group of animals to rule out any toxic effects from the formulation itself. - Reduce the concentration of organic solvents (e.g., DMSO) in the final formulation. | |
| Compound precipitation in the formulation | Poor solubility | - Increase the proportion of co-solvents (e.g., PEG300, Tween 80) in the vehicle. - Gently warm the solution and sonicate to aid dissolution. - Prepare fresh formulations before each administration. |
| Inconsistent results between experiments | Variability in drug preparation | - Standardize the formulation protocol, ensuring consistent weighing, dissolving, and dilution steps. - Prepare a fresh stock solution for each new set of experiments. |
| Variability in animal handling and administration | - Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection, oral gavage) to ensure consistent delivery of the compound. - Randomize animals into treatment and control groups. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Butyrolactone I
| Cell Line | Cancer Type | IC50 | Reference |
| Non-small cell lung cancer | Lung Cancer | ~50 µg/mL | [7] |
| PC-14 | Lung Cancer | ~20 µg/mL (inhibition of cdc2 kinase activity) | [7] |
| DU145 | Prostate Cancer | 70-100 µM (induced G2/M arrest) | [8] |
Table 2: Pharmacokinetic Parameters of Butyrolactone I in Rats
| Administration Route | Cmax | Tmax | T1/2 | Oral Bioavailability | Reference |
| Intravenous | 9.85 ± 1.54 ng/mL | - | 1.36 ± 0.25 h | - | |
| Oral | 17.97 ± 1.36 ng/mL | 0.69 ± 0.24 h | 1.23 ± 0.22 h | 6.29% |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Anti-Tumor Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation:
-
Dissolve the required amount of Butyrolactone I in a minimal volume of DMSO.
-
Prepare the vehicle solution (e.g., a mixture of PEG300, Tween 80, and saline).
-
Add the Butyrolactone I/DMSO solution to the vehicle and vortex or sonicate until a clear solution is obtained. The final DMSO concentration should be kept low (e.g., <10%).
-
-
Administration:
-
Administer Butyrolactone I to the treatment group at the determined dose and schedule (e.g., daily intraperitoneal injections).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of X-ray and doxorubicin-induced apoptosis by butyrolactone I, a CDK-specific inhibitor, in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Butyrolactone Ia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges encountered during experiments with Butyrolactone I, a potent cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Butyrolactone I and what is its primary mechanism of action?
A1: Butyrolactone I is a cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1 (also known as cdc2 kinase) and CDK2, which are key regulators of cell cycle progression.[3][4] By inhibiting these kinases, Butyrolactone I can arrest the cell cycle at the G1/S and G2/M transitions, leading to anti-proliferative and, in some cases, apoptotic effects in cancer cells.[2][3][5]
Q2: In which solvents is Butyrolactone I soluble?
A2: Butyrolactone I is readily soluble in several organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used.[2]
Q3: I am observing precipitation after diluting my Butyrolactone I stock solution in aqueous media. What is the cause and how can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the lower solubility of Butyrolactone I in water-based solutions compared to organic solvents. The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept as low as possible (typically below 0.5%) to minimize toxicity to cells and reduce the risk of precipitation.
To avoid precipitation, it is recommended to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When preparing the final working solution, add the stock solution to the aqueous buffer or media dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Avoid preparing large volumes of diluted solutions that will be stored for extended periods. It is best to prepare fresh dilutions for each experiment.
-
If precipitation persists, consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media and then further diluted to the final concentration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with Butyrolactone I.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture media | The final concentration of Butyrolactone I exceeds its solubility limit in the aqueous media. The concentration of the organic solvent from the stock solution is too high. | - Ensure the final DMSO concentration is below 0.5%. - Prepare the working solution by adding the stock solution to the media dropwise while vortexing. - Warm the media to 37°C before adding the inhibitor. - If the issue persists, consider using a different lot of fetal bovine serum (FBS) as serum components can sometimes contribute to precipitation. |
| Inconsistent or no observable effect on cells | The compound may have degraded due to improper storage. The final concentration of the active compound is lower than expected due to precipitation. The cell line may be resistant to CDK1/2 inhibition. | - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Visually inspect the diluted solution for any signs of precipitation before adding it to the cells. - Confirm the expression and activity of CDK1 and CDK2 in your cell line. - Perform a dose-response experiment over a wider concentration range. |
| High background in kinase assays | Non-specific binding of the antibody or substrate. High ATP concentration in the assay. | - Optimize antibody and substrate concentrations. - Include appropriate controls, such as a kinase-dead mutant or a no-enzyme control. - Titrate the ATP concentration to be near the Km for the kinase to increase the sensitivity to competitive inhibitors. |
Solubility Data
The following table summarizes the known solubility of Butyrolactone I in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM | [1] |
| Ethanol | ≥ 50 mM | [1] |
| Methanol | Soluble | [2] |
| PBS (pH 7.2) | 1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Butyrolactone I Stock and Working Solutions for Cell-Based Assays
Materials:
-
Butyrolactone I powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the amount of Butyrolactone I powder needed to prepare the desired volume and concentration of the stock solution (Molecular Weight of Butyrolactone I: 424.44 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed Butyrolactone I powder in the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the Butyrolactone I stock solution at room temperature.
-
Pre-warm the sterile cell culture medium to 37°C.
-
To prepare the final working concentration, perform a serial dilution of the stock solution in the pre-warmed cell culture medium.
-
Crucially, add the Butyrolactone I stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing and to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Butyrolactone I working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Butyrolactone I or the vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Minimizing off-target effects of Butyrolactone Ia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butyrolactone I. The information herein is intended to help minimize off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of Butyrolactone I?
Butyrolactone I is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Its primary targets are CDK1 (also known as cdc2) and CDK2.[2] By inhibiting these kinases, Butyrolactone I blocks cell cycle progression at the G1/S and G2/M transitions.[2] This mechanism underlies its antitumor effects observed in various cancer cell lines.
Q2: What are the known off-target effects of Butyrolactone I?
While Butyrolactone I is considered selective for CDKs, it is not entirely specific. Some studies have noted that it has minimal effect on other kinases such as MAPK, PKA, PKC, or EGFR at concentrations effective for CDK inhibition.[1] However, a significant off-target effect has been identified: Butyrolactone I acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3] This interaction is independent of its CDK inhibitory activity and can lead to downstream effects related to adipogenesis and metabolic regulation. Additionally, at higher concentrations, off-target effects on other kinases, though not extensively documented in publicly available kinome scans, cannot be ruled out.
Q3: At what concentration should I use Butyrolactone I to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired on-target (CDK inhibition) phenotype. A thorough dose-response experiment in your specific cell line is highly recommended. Based on available data, concentrations effective for CDK inhibition are often much lower than those required to inhibit other kinases like MAPK, PKA, and PKC.[1] For example, in PC-14 lung cancer cells, cdc2 kinase activity was inhibited at 20 µg/mL, a concentration comparable to its IC50 for antitumor effects.[2] The PPARγ agonistic activity has been observed in the micromolar range. Therefore, starting with a concentration range around the known IC50 for CDK inhibition and carefully titrating down is the best approach.
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target CDK inhibition?
Several experimental approaches can help validate that the observed effects are due to the inhibition of CDKs:
-
Rescue Experiments: If possible, overexpress a mutant version of CDK1 or CDK2 that is resistant to Butyrolactone I. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Western Blot Analysis: Probe for the phosphorylation status of known downstream targets of CDK1 and CDK2, such as the Retinoblastoma protein (Rb) and Histone H1. A decrease in the phosphorylation of these substrates would indicate on-target activity.
Q5: What are the signs of cytotoxicity, and how do they differ from off-target effects?
Cytotoxicity is the quality of being toxic to cells. While off-target effects can lead to cytotoxicity, not all off-target effects are cytotoxic, and cytotoxicity can also be an intended on-target effect in cancer research. Signs of general cytotoxicity include reduced cell viability, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.
To distinguish between on-target and off-target cytotoxicity, consider the following:
-
Concentration Dependence: If cytotoxicity occurs at concentrations significantly higher than those required for the desired CDK inhibition, it may be due to off-target effects.
-
Comparison with other CDK inhibitors: If other specific CDK inhibitors produce the desired phenotype without the same level of cytotoxicity, the cytotoxicity of Butyrolactone I might be an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Reduce the duration of treatment. 3. Perform a Western blot for markers of known off-target pathways (e.g., PPARγ target genes). | 1. Identification of a concentration that maximizes on-target effects while minimizing off-target signaling. 2. Reduced impact on pathways that are affected by longer-term exposure. 3. Confirmation of whether the PPARγ pathway is being activated at the concentrations used. |
| Compound Instability | 1. Prepare fresh stock solutions of Butyrolactone I in a suitable solvent (e.g., DMSO) and store them appropriately (-20°C or -80°C). 2. Prepare working dilutions fresh for each experiment. | Consistent and reproducible experimental results. |
| Cell Line Variability | 1. Ensure consistent cell passage number and confluency at the time of treatment. 2. Test the effect of Butyrolactone I on multiple cell lines to understand if the observed effect is cell-type specific. | Reduced variability between experiments and a better understanding of the generalizability of the findings. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. If possible, perform or consult a kinome-wide selectivity screen to identify other kinases inhibited at the effective concentration. 2. Test inhibitors with a similar on-target profile but a different chemical structure. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect. If it is reduced, the cytotoxicity of Butyrolactone I is likely off-target. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.1%). 2. Include a vehicle-only control in all experiments. | Elimination of solvent-induced cytotoxicity as a confounding factor. |
| On-target cytotoxicity | In cancer cell lines, cell cycle arrest due to CDK inhibition is an intended on-target effect that leads to reduced proliferation and may induce apoptosis. | Confirmation that the observed cytotoxicity is a result of the desired mechanism of action. |
Data Presentation
Table 1: On-Target and Off-Target Activity of Butyrolactone I
| Target | Activity | IC50 / Ki | Notes |
| CDK1 (cdc2) | Inhibition | ~35 µM (Ki) | Primary on-target. Competitive with ATP. |
| CDK2 | Inhibition | ~45 µM (Ki) | Primary on-target. Competitive with ATP. |
| PPARγ | Partial Agonism | - | A significant off-target effect. Butyrolactone I directly binds to the PPARγ ligand-binding domain.[3] |
| MAPK, PKA, PKC, EGFR | Inhibition | >100 µM (Ki) | Considered to have little effect at concentrations that inhibit CDKs.[1] |
Table 2: Cytotoxicity of Butyrolactone I in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| PC-14 | Non-small cell lung cancer | ~20 µg/mL (~47 µM) | [2] |
| PC-3 | Prostate cancer | 7.4 µg/mL (~17.4 µM) | [4] |
| SKOV3 | Ovarian cancer | 1.2 µg/mL (~2.8 µM) | [4] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Determining the On-Target Effects of Butyrolactone I by Western Blot
Objective: To confirm that Butyrolactone I is inhibiting the CDK1/2 pathway in your cell line by assessing the phosphorylation of a key downstream substrate, the Retinoblastoma protein (Rb).
Materials:
-
Cell line of interest
-
Butyrolactone I
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a range of Butyrolactone I concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific decrease in phosphorylation.
Protocol 2: Assessing Off-Target PPARγ Activation using a Reporter Assay
Objective: To determine if Butyrolactone I is activating the PPARγ signaling pathway in your cells at the concentrations used in your primary experiments.
Materials:
-
Cell line of interest (e.g., HEK293T or a cell line known to express PPARγ)
-
PPARγ reporter plasmid (containing a PPAR response element driving a reporter gene like luciferase)
-
A constitutively active control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Butyrolactone I
-
Rosiglitazone (a known PPARγ agonist, as a positive control)
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells in a 24- or 48-well plate with the PPARγ reporter plasmid and the normalization control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Butyrolactone I (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control and a positive control (Rosiglitazone, e.g., 1 µM).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay manufacturer's protocol.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
A dose-dependent increase in luciferase activity with Butyrolactone I treatment would indicate off-target activation of the PPARγ pathway.
-
Visualizations
Caption: On-target signaling pathway of Butyrolactone I.
Caption: Known off-target signaling pathway of Butyrolactone I.
Caption: Recommended experimental workflow.
References
- 1. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: High-Purity γ-Butyrolactone (GBL)
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of high-purity gamma-Butyrolactone (B3396035) (GBL), referred to as Butyrolactone Ia. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the target purity for high-purity γ-Butyrolactone (GBL)?
A1: For most research and pharmaceutical applications, a purity of ≥99.5% is often required.[1] Some processes aim for purities of 99.0% or higher, but even at this level, certain impurities like water can be detrimental to subsequent reactions.[2][3]
Q2: How should high-purity GBL be stored to maintain its quality?
A2: High-purity GBL should be stored in sealed containers in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[4][5][6] The material is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis and the formation of impurities.[4][5][7][8] For long-term storage, carbon steel vessels without nitrogen padding may cause slight yellowing; stainless steel containers are recommended in such cases.[7][9]
Q3: What are the primary impurities found in crude GBL?
A3: The impurities largely depend on the synthesis route. Common impurities include:
-
Water: A very common impurity due to GBL's hygroscopic nature and as a by-product of certain synthesis reactions.[8]
-
Unreacted Precursors: Such as 1,4-butanediol, maleic anhydride, or succinic anhydride.[10][11]
-
Hydrogenation By-products: Including dialkyl succinates, which can form azeotropes with GBL, making separation by simple distillation difficult.[12]
-
Hydrolysis Products: GBL exists in equilibrium with gamma-hydroxybutyric acid (GHB) in aqueous solutions; the equilibrium is pH-dependent.[13] Succinic acid can also form from hydrolysis.[8]
-
Nitrogen-Containing Compounds: Can be present, especially if ammonia (B1221849) was used in related synthesis steps.[2]
-
Aldehydes and Hemiacetals: These can react further during distillation, complicating purification.[11]
Q4: Is GBL stable under acidic or basic conditions?
A4: GBL is stable at a neutral pH of 7. It is rapidly hydrolyzed by bases and more slowly hydrolyzed by acids to form gamma-hydroxybutyric acid (GHB).[7] This reactivity is a critical consideration during purification and storage.
Troubleshooting Guide
Issue 1: Final product purity is below 99.5% after standard distillation.
| Possible Cause | Troubleshooting Step |
| Azeotrope Formation | The presence of impurities like dialkyl succinates can form an azeotrope with GBL, preventing complete separation by fractional distillation.[12] |
| Solution: | Consider using liquid-liquid extraction to remove the azeotrope-forming impurity prior to distillation. (See Protocol 3). |
| Thermal Decomposition | Excessive temperatures during distillation can cause GBL or impurities to decompose, forming new by-products. |
| Solution: | Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. For crude GBL containing aldehydes, keep the column top temperature below 100°C to prevent side reactions.[11] |
| Insufficient Separation | The distillation column may not have enough theoretical plates for efficient separation of close-boiling impurities. |
| Solution: | Use a longer packed column (e.g., Vigreux or Raschig ring-packed) and optimize the reflux ratio to improve separation efficiency. |
Issue 2: The purified GBL contains significant amounts of water (>100 ppm).
| Possible Cause | Troubleshooting Step |
| Hygroscopic Absorption | GBL readily absorbs moisture from the atmosphere during handling and transfer. |
| Solution: | Handle GBL under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware. |
| Ineffective Drying | Standard drying agents may not be sufficient, or water may be bound in other forms. GBL dissolves water in any proportion but does not form an azeotrope with it.[8] |
| Solution 1: | Pre-treat the crude GBL by heating it to 150-250°C for 2-6 hours before distillation. This helps to break down compounds that may hold water, which is then removed in the initial distillation cut.[8] (See Protocol 2). |
| Solution 2: | Dry the extracted organic phase with a suitable drying agent like anhydrous sodium sulfate (B86663) before the final purification step.[13] |
Issue 3: The GBL product is discolored (yellow).
| Possible Cause | Troubleshooting Step |
| Storage Conditions | Prolonged storage in carbon steel vessels can lead to a slight yellowing.[7] |
| Solution: | Store in stainless steel or nickel containers for long-term storage.[9] For laboratory scale, use amber glass bottles. |
| High-Temperature Impurities | High-boiling point impurities or thermal degradation products may be present. |
| Solution: | Use a multi-stage distillation process. A twin-column system can be effective, where low-boiling components are removed in the first column, and the high-purity GBL is collected as a distillate in the second, leaving high-boiling impurities behind.[2] |
Data Presentation
Table 1: Physical and Chemical Properties of γ-Butyrolactone
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [5] |
| Molecular Weight | 86.09 g/mol | [5] |
| Appearance | Clear, colorless oily liquid | [7] |
| Boiling Point | 204-205 °C (at 760 mmHg) | [5][7][14] |
| Melting Point | -45 °C to -43 °C | [5][6][14] |
| Density | ~1.13 g/cm³ (at 20 °C) | [14][15] |
| Flash Point | 94 - 98.3 °C (closed cup) | [14][15] |
| Water Solubility | Miscible | [5] |
| pH (100 g/L solution) | 4 - 5 | [14] |
Table 2: Common Purification Techniques and Expected Purity
| Purification Method | Target Impurity | Expected Purity | Source(s) |
| Heat Treatment + Distillation | Water, hydrolysis precursors | >99.8% (water < 50 ppm) | [8] |
| Multi-Column Distillation | Low and high boiling components | >99.0% | [2] |
| Liquid-Liquid Extraction | Water-soluble impurities (e.g., GHB), dialkyl succinates | Intermediate purification step | [12][13] |
| Industrial Dehydrogenation Process | General impurities | >99.5% | [10][16][17] |
Experimental Protocols
Protocol 1: High-Purity GBL via Fractional Vacuum Distillation
This protocol is for general purification of crude GBL containing various boiling point impurities.
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed column (e.g., 30 cm Vigreux) for efficient separation. Ensure all glassware is thoroughly dried.
-
Charge: Add the crude GBL to the round-bottom flask, along with boiling chips. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Slowly apply vacuum to the system, ensuring a stable pressure is reached (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities (e.g., residual solvents, water). The head temperature will be unstable and lower than the boiling point of GBL at the set pressure.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point of GBL, switch to a clean receiving flask. Collect the main fraction while maintaining a steady reflux and distillation rate.
-
Tails: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. This residue contains high-boiling impurities.
-
-
Storage: Transfer the purified GBL to a clean, dry, amber glass bottle under an inert atmosphere and store as recommended.
Protocol 2: Removal of Water via Heat Treatment and Distillation
This protocol is specifically designed to remove water and compounds that may form water upon heating.[8]
-
Heat Treatment: Place the crude GBL in a round-bottom flask equipped with a reflux condenser. Heat the GBL at 200°C for 5 hours.[8]
-
Distillation Setup: After cooling, reconfigure the apparatus for fractional distillation (either at atmospheric pressure or under vacuum).
-
Distillation:
-
Slowly heat the treated GBL.
-
Carefully collect the initial fraction, which will be enriched with water. The yield of this "wet" fraction can be significant.
-
Once the head temperature stabilizes at the boiling point of pure GBL, collect the main fraction, which will be the highly dried product. A yield of over 86% of highly dried GBL can be expected.[8]
-
Protocol 3: Liquid-Liquid Extraction for Aqueous Impurity Removal
This protocol is effective for separating GBL from water-soluble impurities like GHB.[13]
-
Solvent Selection: Use a non-polar organic solvent in which GBL is soluble but the impurities are not. Methylene (B1212753) chloride or chloroform (B151607) are effective choices.[13]
-
Extraction:
-
Place the aqueous GBL solution into a separatory funnel.
-
Add an equal volume of methylene chloride.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Phase Separation: Drain the lower organic layer (methylene chloride) into a clean flask.
-
Repeat: Repeat the extraction process on the aqueous layer two more times with fresh portions of methylene chloride to ensure complete removal of GBL.[18]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[13]
-
Solvent Removal: Filter off the drying agent and remove the methylene chloride using a rotary evaporator. The remaining residue is GBL, which can be further purified by distillation (Protocol 1).
Mandatory Visualizations
Caption: General workflow for the purification of high-purity GBL.
Caption: Decision tree for troubleshooting low purity in GBL.
References
- 1. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents [patents.google.com]
- 4. Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. g-Butyrolactone analytical standard 96-48-0 [sigmaaldrich.com]
- 7. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JPS5927881A - Purification method of γ-butyrolactone - Google Patents [patents.google.com]
- 9. basf-petronas.com.my [basf-petronas.com.my]
- 10. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 11. JP4348890B2 - Method for purifying gamma-butyrolactone - Google Patents [patents.google.com]
- 12. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 13. swgdrug.org [swgdrug.org]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]
- 16. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 17. researchgate.net [researchgate.net]
- 18. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
Validation & Comparative
Validating the Therapeutic Potential of Butyrolactone I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Butyrolactone I's performance against other well-established cyclin-dependent kinase (CDK) inhibitors. The following sections present supporting experimental data, detailed protocols, and visual representations of key cellular pathways and workflows to facilitate a comprehensive evaluation of its therapeutic potential.
Butyrolactone I is a naturally derived small molecule that has garnered significant interest as a selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1] Its ability to arrest the cell cycle at critical checkpoints underscores its potential as an anti-cancer agent. This guide aims to provide a comparative analysis of Butyrolactone I with other known CDK inhibitors, offering a data-driven perspective for researchers exploring novel cancer therapeutics.
Biochemical Activity: A Head-to-Head Comparison
The inhibitory activity of Butyrolactone I against key cell cycle CDKs has been quantified and compared with other prominent CDK inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below. Butyrolactone I demonstrates potent inhibition of CDK1 and CDK2, with moderate activity against CDK5. In comparison, Flavopiridol exhibits broad-spectrum CDK inhibition, while Roscovitine shows selectivity for CDK1, CDK2, and CDK5. Palbociclib (B1678290), a more recent generation inhibitor, is highly selective for CDK4 and CDK6.
| Inhibitor | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) |
| Butyrolactone I | ~7 µM[2] | ~7 µM[2] | ~3 µM[2] |
| Flavopiridol | ~40 nM | ~40 nM | Not widely reported |
| Roscovitine | 0.65 µM[3] | 0.7 µM[3] | 0.16 µM[3] |
| Palbociclib | >10 µM | >10 µM | Not widely reported |
Cellular Activity: Anti-Proliferative Effects Across Cancer Cell Lines
The in vitro efficacy of Butyrolactone I has been assessed across various cancer cell lines, demonstrating its anti-proliferative capabilities. The following table provides a comparative summary of IC50 values for Butyrolactone I and other CDK inhibitors in different cancer cell types. It is important to note that the cellular potency of these inhibitors can vary significantly depending on the genetic background of the cancer cells.
| Inhibitor | Cell Line | Cancer Type | IC50 |
| Butyrolactone I | Non-small cell lung cancer lines | Lung Cancer | ~50 µg/mL[4] |
| Flavopiridol | HCT116 | Colon Cancer | 13 nM[5] |
| A2780 | Ovarian Cancer | 15 nM[5] | |
| PC3 | Prostate Cancer | 10 nM[5] | |
| Mia PaCa-2 | Pancreatic Cancer | 36 nM[5] | |
| Roscovitine | Average of multiple cell lines | Various | ~15 µM[6] |
| Palbociclib | MB-453 | Breast Cancer | 106 nM[7] |
| MB-231 | Breast Cancer | 285 nM[7] | |
| MCF-7 | Breast Cancer | 148 nM[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate CDK inhibitors, the following diagrams are provided in the DOT language for Graphviz.
CDK-Mediated Cell Cycle Regulation
Caption: Simplified signaling pathway of CDK-mediated cell cycle progression and the inhibitory action of Butyrolactone I.
Experimental Workflow for Evaluating CDK Inhibitors
Caption: General experimental workflow for the validation and comparison of CDK inhibitors.
Experimental Protocols
In Vitro Kinase Assay (Histone H1 Phosphorylation)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against CDK enzymes.
Materials:
-
Recombinant active CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Histone H1 (substrate)
-
Butyrolactone I and other CDK inhibitors
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Butyrolactone I and other test inhibitors in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant CDK enzyme, Histone H1, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of CDK inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Butyrolactone I and other CDK inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Butyrolactone I or other inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in response to CDK inhibitor treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Butyrolactone I and other CDK inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Butyrolactone I or other inhibitors at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated control cells to identify cell cycle arrest. Treatment with a CDK1/2 inhibitor like Butyrolactone I is expected to cause an accumulation of cells in the G1 and/or G2/M phases.[4]
References
- 1. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
Unveiling the Selectivity of Butyrolactone Ia: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of Butyrolactone Ia (also known as Butyrolactone I or Olomoucine), a first-generation cyclin-dependent kinase (CDK) inhibitor. Through a detailed comparison with other notable CDK inhibitors, supported by experimental data and protocols, this document serves as a critical resource for evaluating the suitability of this compound for specific research applications.
This compound is a purine (B94841) derivative that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases, playing a crucial role in cell cycle regulation.[1][2] Its primary targets are CDK1 and CDK2, key drivers of the G1/S and G2/M transitions in the cell cycle.[1] However, its activity is not strictly limited to these primary targets. This guide explores the broader kinase inhibitory profile of this compound, offering a clear perspective on its selectivity and potential off-target effects.
Quantitative Comparison of Kinase Inhibition
To objectively assess the cross-reactivity of this compound, its half-maximal inhibitory concentration (IC50) values against a panel of kinases are compared with those of other well-known CDK inhibitors: Olomoucine II, Flavopiridol, and (R)-Roscovitine.
| Kinase Target | This compound (Olomoucine) IC50 (µM) | Olomoucine II IC50 (µM) | Flavopiridol IC50 (nM) | (R)-Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7.2[3] | 7.6[4] | 30[5] | 0.65[6] |
| CDK2/cyclin A | 7.0[3] | - | 100[5] | 0.7[6] |
| CDK2/cyclin E | 7.0[3] | 0.1[4] | - | 0.7[6] |
| CDK4/cyclin D1 | >100[6] | 19.8[4] | 20[5] | >100[6] |
| CDK5/p25 | 3.0[3] | - | - | 0.2[6] |
| CDK7/cyclin H | 21[3] | 0.45[4] | 10[5] | 0.49[6] |
| CDK9/cyclin T | - | 0.06[4] | 10[5] | 0.79[6] |
| ERK1/p44 MAP kinase | 25[3] | - | - | - |
Note: IC50 values can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.
The data reveals that while this compound is a potent inhibitor of CDK1, CDK2, and CDK5, it exhibits significantly less activity against CDK4 and CDK7 compared to second-generation inhibitors like Olomoucine II.[3][4][6] Notably, this compound shows inhibitory activity against ERK1/p44 MAP kinase at higher concentrations.[3] Studies have also indicated that this compound has minimal inhibitory effects on other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, suggesting a degree of selectivity.[1][7]
Experimental Protocols
The determination of kinase inhibition and IC50 values is critical for cross-reactivity studies. Below are detailed methodologies for two common and robust in vitro kinase assay formats.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.[8][9]
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in the desired solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 1 µL of the test compound dilution or vehicle control (DMSO).
-
Add 1.5 µL of a mixture containing the kinase and its substrate.
-
Initiate the kinase reaction by adding 1 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to a kinase, which is competed by the inhibitor.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A) labeled with a donor fluorophore (e.g., Terbium)
-
Fluorescently labeled tracer (Alexa Fluor™ 647) that binds to the kinase's ATP pocket
-
This compound and other test compounds
-
TR-FRET Dilution Buffer
-
White or black, low-volume 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of the terbium-labeled kinase and the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the test compound dilution or vehicle control.
-
Add 5 µL of the terbium-labeled kinase solution.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Terbium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[11]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by the inhibitor.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided.
Caption: CDK-mediated cell cycle progression and points of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and the reported inhibitory effect of this compound.
Caption: The PERK/CHOP signaling pathway in the endoplasmic reticulum stress response.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Head-to-Head Comparison of Butyrolactone Ia Derivatives: A Guide for Researchers
A deep dive into the inhibitory potential of Butyrolactone Ia derivatives reveals promising candidates for therapeutic development, with specific analogues demonstrating potent and selective activity against key cellular targets like Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclin-Dependent Kinases (CDKs). This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in drug discovery and development.
This compound, a natural product isolated from Aspergillus terreus, has garnered significant interest in the scientific community for its diverse biological activities, including the inhibition of cell cycle progression.[1] This has led to the synthesis and evaluation of numerous derivatives, aiming to enhance potency, selectivity, and drug-like properties. This comparison focuses on two primary therapeutic targets: PTP1B, a key regulator in insulin (B600854) signaling and a target for type 2 diabetes, and CDKs, central players in cell cycle control and targets for cancer therapy.
Performance Comparison of this compound Derivatives
The inhibitory activities of various this compound derivatives against their respective targets are summarized below. The data highlights the impact of structural modifications on their potency, typically measured by the half-maximal inhibitory concentration (IC50).
PTP1B Inhibitors
A series of six synthetic derivatives of Butyrolactone I, designated BL-1 through BL-6, were evaluated for their ability to inhibit PTP1B.[2] Among these, several compounds displayed significant inhibitory effects. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented in Table 1.
| Compound | Structure | PTP1B IC50 (µM) |
| This compound | Not Reported in this study | |
| BL-1 | 3-((3-(4-hydroxyphenyl)-4-methoxycarbonyl-5-oxo-2,5-dihydrofuran-2-yl)methyl)benzoic acid | > 50 |
| BL-2 | 4-(4-hydroxyphenyl)-3-(methoxycarbonyl)-5-((4-(3-methylbut-2-enyloxy)benzyl)oxy)furan-2(5H)-one | > 50 |
| BL-3 | 4-(4-hydroxyphenyl)-3-(methoxycarbonyl)-5-(naphthalen-2-yl)furan-2(5H)-one | 18.32 ± 1.54 |
| BL-4 | 4-(4-hydroxyphenyl)-3-(methoxycarbonyl)-5-(4-(phenoxymethyl)phenyl)furan-2(5H)-one | 14.87 ± 1.13 |
| BL-5 | 4-(4-hydroxyphenyl)-3-(methoxycarbonyl)-5-(4-phenoxyphenyl)furan-2(5H)-one | 21.09 ± 1.87 |
| BL-6 | 4-(4-hydroxyphenyl)-3-(methoxycarbonyl)-5-(4-(benzyloxy)phenyl)furan-2(5H)-one | 16.54 ± 1.28 |
Data sourced from Xiao et al., 2020.[2]
CDK Inhibitors
Butyrolactone I itself is a known inhibitor of multiple CDKs. Its inhibitory activity against several CDK/cyclin complexes is detailed in Table 2. The development of analogues has aimed to improve selectivity for specific CDKs.
| Compound | Target | CDK IC50 (µM) |
| Butyrolactone I | CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 1.38 | |
| CDK2/cyclin E | 0.66 | |
| CDK5/p25 | 0.17 | |
| CDK5/p35 | 0.22 |
Data sourced from Lee et al., 2021.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: PTP1B signaling pathway and inhibition by this compound derivatives.
Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.
Caption: General experimental workflows for PTP1B and CDK2 inhibition assays.
Experimental Protocols
PTP1B Inhibition Assay
This protocol is based on the method described by Xiao et al. (2020).[2]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
This compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compound solution to each well.
-
Add 80 µL of the PTP1B enzyme solution (final concentration ~0.1 µg/mL) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: (1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
CDK2 Inhibition Assay
This protocol is a general representation based on common kinase assay methodologies.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E complex
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Histone H1 as a substrate
-
Adenosine triphosphate (ATP)
-
This compound derivatives
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.
-
In a suitable microplate, add the diluted compound solution.
-
Add the CDK2/cyclin complex and the histone H1 substrate to the wells.
-
Initiate the kinase reaction by adding ATP (concentration is typically at or near the Km for ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The percent inhibition is calculated based on the reduction in the luminescent signal in the presence of the inhibitor compared to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
The Diverse In Vivo Mechanisms of γ-Butyrolactones: A Comparative Guide
While a specific compound denoted as "Butyrolactone Ia" is not identified in the current scientific literature, the broader class of γ-butyrolactones (GBLs) encompasses a vast array of natural and synthetic molecules with diverse and significant in vivo mechanisms of action. This guide provides a comparative overview of the validated in vivo activities of prominent γ-butyrolactone derivatives, offering insights for researchers, scientists, and drug development professionals.
The γ-butyrolactone ring is a common scaffold in numerous biologically active compounds, leading to a wide spectrum of pharmacological effects.[1] These range from regulating bacterial communication to acting on the mammalian central nervous system. This guide will explore these varied mechanisms, presenting supporting experimental data and methodologies.
Central Nervous System Depression via Conversion to GHB
One of the most well-documented in vivo actions of γ-butyrolactone (GBL) is its role as a prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant.[2][3]
Comparative Pharmacokinetics of GHB Precursors
The in vivo effects of GBL are often compared to its metabolic product, GHB, and another precursor, 1,4-butanediol (B3395766) (1,4-BD).
| Compound | Onset of Action | Potency | Duration of Action |
| γ-Butyrolactone (GBL) | Fast | High | Short |
| γ-Hydroxybutyrate (GHB) | Slower than GBL | Moderate | Moderate |
| 1,4-Butanediol (1,4-BD) | Slowest | Low | Long |
Data synthesized from behavioral and pharmacokinetic studies in baboons.[3][7]
Experimental Protocol: Investigating CNS Effects in Baboons
A study comparing the behavioral effects and pharmacokinetics of GBL, GHB, and 1,4-BD in baboons employed the following methodology:
-
Subjects: Adult male baboons.
-
Drug Administration: Intragastric administration of GBL, GHB, or 1,4-BD at various doses.
-
Behavioral Assessment:
-
Operant Responding: Monitoring of food-reinforced operant behavior.
-
Fine-Motor Task: Assessment of performance on a fine-motor skills task.
-
Observational Measures: Recording of sedation, muscle relaxation, gastrointestinal effects, and tremors.
-
-
Pharmacokinetic Analysis: Collection of blood samples at multiple time points post-administration to measure plasma GHB concentrations.[7]
Bacterial Quorum Sensing and Regulation of Secondary Metabolism
In the microbial world, specific γ-butyrolactones act as signaling molecules in a process known as quorum sensing, allowing bacteria to coordinate gene expression in a population-density-dependent manner.[1][8] This is particularly well-studied in the genus Streptomyces, where these molecules, often referred to as "bacterial hormones," regulate antibiotic production and morphological differentiation.[8][9]
Mechanism of Action: A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus is a classic example.[9] It binds to a specific receptor protein (ArpA), causing the receptor to dissociate from DNA. This de-repression allows for the expression of a transcriptional activator (AdpA), which in turn switches on the genes for secondary metabolite production (e.g., streptomycin) and morphological changes.[8]
Therapeutic Potential of γ-Butyrolactone Derivatives
Beyond CNS effects and bacterial signaling, various substituted γ-butyrolactones have been investigated for their therapeutic potential in a range of diseases.
Anticonvulsant Activity
Certain α-substituted γ-butyrolactones have demonstrated anticonvulsant properties, with a spectrum of activity similar to the established anti-epileptic drug ethosuximide.[10] In contrast, β-substituted derivatives have been shown to be convulsant agents.[10]
| Compound Type | In Vivo Effect in Mice and Guinea Pigs |
| α-substituted γ-butyrolactones | Anticonvulsant |
| β-substituted γ-butyrolactones | Convulsant |
Data from a study on alkyl-substituted γ-butyrolactones.[10]
Antiviral and Antifungal Activities
Recent research has explored α-methylene-γ-butyrolactone derivatives for their potential as crop protection agents. One study synthesized a series of novel derivatives and evaluated their activity against tobacco mosaic virus (TMV) and various fungi.[11]
In Vivo Antiviral Activity of Compound B32 against TMV (at 500 mg/L)
| Effect | Activity (%) |
| Inactivation | 88.9 |
| Protection | 65.8 |
| Curative | 52.8 |
Data from a study on novel α-methylene-γ-butyrolactone derivatives.[11] The proposed mechanism for the antiviral activity of compound B32 is the destruction of the integrity of virus particles, potentially by binding to the TMV coat protein and interfering with viral self-assembly.[11]
Experimental Protocol: In Vivo Antiviral Assay
-
Virus: Tobacco mosaic virus (TMV).
-
Host Plant: Nicotiana tabacum.
-
Inactivation Assay: The compound is mixed with the virus before inoculation onto the host plant leaves.
-
Protection Assay: The compound is applied to the host plant leaves before viral inoculation.
-
Curative Assay: The compound is applied to the host plant leaves after viral inoculation.
-
Evaluation: The number of local lesions on the leaves is counted to determine the percentage of inhibition compared to control groups.[11]
Conclusion
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry and chemical biology, giving rise to compounds with a remarkable diversity of in vivo mechanisms of action. From acting as prodrugs for CNS depressants in mammals to functioning as precise signaling molecules in bacteria, and showing promise as anticonvulsant, antiviral, and antifungal agents, the study of γ-butyrolactones continues to be a fertile ground for discovery. The comparative data and experimental frameworks presented in this guide highlight the multifaceted nature of this class of compounds and provide a foundation for future research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Aminobutyric AcidB (GABAB)-Receptor Mediation of Different In Vivo Effects of γ-Butyrolactone | Semantic Scholar [semanticscholar.org]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives Containing Vanillin Moieties as Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acarbose and Butyrolactone I: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of acarbose (B1664774), a well-established α-glucosidase inhibitor, and Butyrolactone I, a potent inhibitor of cyclin-dependent kinases (CDKs). This comparison elucidates their distinct mechanisms of action and therapeutic applications, supported by experimental data and detailed protocols.
I. Overview and Mechanism of Action
Acarbose is a widely prescribed anti-diabetic drug that acts by competitively inhibiting α-glucosidase enzymes in the small intestine, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia. In contrast, Butyrolactone I is a research compound known for its potent and specific inhibition of CDKs, particularly CDK1 and CDK2, which are key regulators of the cell cycle. This fundamental difference in their molecular targets dictates their distinct pharmacological effects and potential therapeutic uses.
Figure 1: Comparative Mechanisms of Action. This diagram illustrates the distinct molecular targets and resulting physiological effects of Acarbose and Butyrolactone I.
II. Comparative Efficacy and In Vitro Activity
The efficacy of acarbose and Butyrolactone I is assessed using different in vitro assays that reflect their respective mechanisms of action. Acarbose's potency is determined by its ability to inhibit α-glucosidase, while Butyrolactone I's activity is measured by its inhibition of CDK enzymes.
| Compound | Target Enzyme | IC50 Value | Source |
| Acarbose | α-Glucosidase (from Saccharomyces cerevisiae) | 0.45 µM | |
| Butyrolactone I | Cyclin-dependent kinase 1 (CDK1) | 5.5 nM | |
| Butyrolactone I | Cyclin-dependent kinase 2 (CDK2) | 20 nM |
Table 1: In Vitro Inhibitory Activity of Acarbose and Butyrolactone I.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays mentioned.
A. α-Glucosidase Inhibition Assay (for Acarbose)
This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase.
Figure 2: Workflow for the α-Glucosidase Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory potency of acarbose.
Protocol:
-
Enzyme and Substrate Preparation: An α-glucosidase solution is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of acarbose (or a control buffer) for a specified time at 37°C.
-
Reaction Initiation: The reaction is started by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement: After a further incubation period at 37°C, the reaction is stopped by adding a sodium carbonate solution. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample wells with the control wells. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
B. Cyclin-Dependent Kinase (CDK) Inhibition Assay (for Butyrolactone I)
This assay measures the ability of Butyrolactone I to inhibit the kinase activity of CDK complexes.
Protocol:
-
Reagents: Purified active CDK1/cyclin B or CDK2/cyclin E complexes, a specific peptide substrate (e.g., a histone H1-derived peptide), and ATP (labeled with γ-³²P or γ-³³P) are required.
-
Reaction Mixture: The CDK enzyme, Butyrolactone I at various concentrations, the peptide substrate, and a reaction buffer containing magnesium chloride are combined in a microtiter plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Separation: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated peptide substrate is then separated from the unreacted ATP, typically by capturing the peptides on a phosphocellulose filter paper or membrane.
-
Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
IV. Therapeutic Applications and Conclusion
The distinct molecular targets of acarbose and Butyrolactone I translate into vastly different therapeutic applications.
-
Acarbose: As an α-glucosidase inhibitor, acarbose is an established treatment for type 2 diabetes mellitus. Its action is localized to the gastrointestinal tract, leading to a reduction in the rate of glucose absorption and a smoothing of postprandial blood glucose peaks.
-
Butyrolactone I: As a potent CDK inhibitor, Butyrolactone I and its analogs are investigated primarily for their potential as anti-cancer agents. By arresting the cell cycle, they can inhibit the proliferation of cancer cells. Its application is in preclinical research, and it is not approved for human use.
Assessing the Selectivity of Butyrolactone I for its Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the selectivity of Butyrolactone I, a first-generation cyclin-dependent kinase (CDK) inhibitor, for its primary kinase targets. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to facilitate a comprehensive understanding of Butyrolactone I's inhibitory profile and its utility as a research tool and potential therapeutic agent.
Data Presentation: Kinase Inhibitory Profile of Butyrolactone I
Butyrolactone I, also known as Olomoucin, is an ATP-competitive inhibitor that has been shown to primarily target several members of the cyclin-dependent kinase family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Butyrolactone I against a selection of kinases, providing a snapshot of its potency and selectivity. It is important to note that comprehensive kinase panel screening data for Butyrolactone I is limited in the public domain.
| Target Kinase | Complex | IC50 (µM) |
| CDK1 (cdc2) | Cyclin B | 7[1] |
| CDK2 | Cyclin A | 7[1] |
| CDK2 | Cyclin E | 7[1] |
| CDK5 | p35 | 3[1] |
| ERK1 (MAPK) | - | 25[1] |
Data compiled from publicly available sources.
For comparative purposes, the table below shows the inhibitory profile of a related, more potent derivative, Olomoucine II . This comparison highlights the evolution of selectivity within this class of inhibitors.
| Target Kinase | Complex | IC50 (µM) |
| CDK9 | Cyclin T | 0.06[2][3] |
| CDK2 | Cyclin E | 0.1[2][3] |
| CDK7 | Cyclin H | 0.45[2][3] |
| CDK1 | Cyclin B | 7.6[2][3] |
| CDK4 | Cyclin D1 | 19.8[2][3] |
Data for Olomoucine II is provided for comparative context and is sourced from publicly available data.[2][3]
Interpretation of Data:
Butyrolactone I demonstrates micromolar potency against CDK1, CDK2, and CDK5. Notably, it is more potent against CDK5 compared to CDK1 and CDK2. Its activity against ERK1 is significantly lower, suggesting a degree of selectivity for the CDK family over this particular MAPK. However, the lack of data against other CDKs, such as CDK4, CDK6, CDK7, and CDK9, makes a complete assessment of its selectivity challenging. In contrast, its derivative, Olomoucine II, exhibits a different selectivity profile with much higher potency against CDK9, CDK2, and CDK7. The relatively weak activity of both compounds against CDK4 suggests they are not potent inhibitors of the G1 checkpoint enforcement mediated by this kinase.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 value of a kinase inhibitor like Butyrolactone I. This protocol is based on established methodologies for in vitro kinase assays, such as those utilizing radiometric or luminescence-based detection.
Objective: To determine the concentration of Butyrolactone I that inhibits 50% of the activity of a specific kinase.
Materials:
-
Kinase: Purified recombinant human kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK5/p35).
-
Substrate: A specific substrate for the kinase (e.g., Histone H1 for CDK1, Rb protein fragment for CDK2).
-
Butyrolactone I: Stock solution of known concentration, typically in DMSO.
-
ATP: Adenosine triphosphate, [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and other components to ensure optimal kinase activity.
-
Detection Reagent: Depending on the assay format (e.g., P81 phosphocellulose paper for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence).
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate reader: Scintillation counter for radiometric assays or a luminometer for luminescence-based assays.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of Butyrolactone I in kinase assay buffer. The final concentrations should span a range sufficient to generate a complete dose-response curve (e.g., from 0.01 µM to 100 µM).
-
Prepare the kinase and substrate solutions to their final working concentrations in kinase assay buffer.
-
Prepare the ATP solution. For IC50 determination of ATP-competitive inhibitors, the ATP concentration is often kept close to its Km value for the specific kinase.
-
-
Kinase Reaction:
-
Add a small volume of the diluted Butyrolactone I or vehicle (DMSO) to the wells of the microplate.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Radiometric Assay:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence-Based Assay (e.g., ADP-Glo™):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Subtract the background signal (from control wells without kinase or substrate).
-
Calculate the percentage of kinase inhibition for each Butyrolactone I concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Butyrolactone I's primary targets and a typical experimental workflow for assessing its inhibitory activity.
References
Safety Operating Guide
Proper Disposal Procedures for γ-Butyrolactone
Disclaimer: This document provides guidance on the proper disposal of γ-Butyrolactone (GBL), also referred to as Butyrolactone Ia. It is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant procedures. Regulations can vary by location.
γ-Butyrolactone is classified as a hazardous substance and requires disposal as hazardous waste.[1][2] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to environmental contamination and regulatory violations.[1][3][4][5]
Hazard Identification and Chemical Properties
Understanding the hazards associated with γ-Butyrolactone is the first step in its safe handling and disposal. It is harmful if swallowed, causes serious eye damage, and may lead to drowsiness or dizziness.[1][2][5][6]
| Property | Data |
| GHS Classification | Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1); Specific target organ toxicity - single exposure (Category 3)[2] |
| Signal Word | Danger[1][2] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. H336: May cause drowsiness or dizziness.[1][2] |
| CAS Number | 96-48-0[1][7][8] |
| Appearance | Colorless, hygroscopic liquid[7][9] |
| Flash Point | 94 °C (closed cup)[1] |
| pH | 4 - 5 (100 g/l at 20 °C)[1][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[8][10] |
| Oral Toxicity (LD50) | 1540 - 1582 mg/kg (Rat)[6][10] |
Required Personal Protective Equipment (PPE)
Before handling γ-Butyrolactone waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Tightly fitting safety goggles with side protection. A face shield (minimum 8-inch) is also recommended.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[2]
-
Skin and Body Protection: A complete suit protecting against chemicals or a lab coat should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe accumulation and disposal of γ-Butyrolactone waste in a laboratory setting.
Step 1: Waste Collection
-
Collect all γ-Butyrolactone waste at or near the point of generation.[11] Do not move the waste to other rooms for storage.[3]
-
Avoid mixing γ-Butyrolactone with incompatible chemicals such as strong acids, bases, or oxidizing agents.[4][8][10]
Step 2: Container Selection and Labeling
-
Use a chemically compatible container for waste collection. Plastic is often preferred for liquid waste.[3] The container must be free from damage and have a secure, leak-proof screw cap.[11][12]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("γ-Butyrolactone"), and any associated hazard pictograms (e.g., corrosive, exclamation mark).[1][4]
-
The label must also include the date when waste was first added to the container.[4]
Step 3: Waste Storage
-
Store the sealed waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA).[3][12]
-
The SAA must be at or near the point of waste generation.[3][11]
-
Ensure the container is kept closed at all times, except when adding waste.[3][4][12] This prevents the release of vapors and protects against spills.
-
Secondary containment should be used to catch any potential leaks.[4][11]
Step 4: Arranging for Disposal
-
Do not attempt to neutralize or treat the chemical waste yourself.
-
Once the container is full or you have reached your institution's accumulation time limit (e.g., 12 months), contact your facility's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service for pickup.[3][4][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Prohibited Disposal Methods
-
DO NOT dispose of γ-Butyrolactone in the regular trash.[13]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4][12]
Accidental Spill Procedures
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill by covering it with an inert, liquid-absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent).[1][2]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2]
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EH&S department.
Diagram 1: this compound Disposal Workflow
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 8. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]
- 9. chemcess.com [chemcess.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
